Ethyl 4-hydroxyazepane-1-carboxylate
Description
BenchChem offers high-quality Ethyl 4-hydroxyazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxyazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
109386-74-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 4-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
AIUPWVHFLSGJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(CC1)O |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 4-hydroxyazepane-1-carboxylate: Synthesis, Physicochemical Properties, and Applications in Advanced Pharmacophores
Executive Summary
In the landscape of modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic heterocycles has become a cornerstone of rational drug design. Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) represents a highly versatile, seven-membered nitrogenous building block that exemplifies this paradigm shift[1].
As a Senior Application Scientist, I have observed that the unique conformational flexibility of the azepane ring allows pharmacophores to sample a broader chemical space compared to rigid six-membered piperidines. This whitepaper provides an in-depth technical analysis of the synthesis, physicochemical profiling, and downstream applications of Ethyl 4-hydroxyazepane-1-carboxylate, specifically focusing on its critical role in developing selective Muscarinic M4 receptor agonists and HIV integrase inhibitors[2],[3].
Physicochemical Profiling & Structural Rationale
The structural architecture of Ethyl 4-hydroxyazepane-1-carboxylate consists of a saturated seven-membered azepane ring, an N-ethyl carbamate protecting group, and a secondary hydroxyl group at the C4 position.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Ethyl 4-hydroxyazepane-1-carboxylate |
| CAS Registry Number | 109386-74-5[1] |
| Molecular Formula | C9H17NO3[1] |
| Molecular Weight | 187.24 g/mol [1] |
| SMILES String | O=C(OCC)N1CCCC(O)CC1[1] |
| Precursor CAS | 56515-89-0 (Ethyl 4-oxoazepane-1-carboxylate)[4] |
| Storage Conditions | 2–8°C (to prevent slow carbamate degradation)[5] |
Structural Rationale: The ethyl carbamate moiety is strategically chosen over standard amides or benzyl esters because it offers superior stability against both basic conditions and catalytic hydrogenation, which are often employed in downstream multi-step syntheses[5]. The C4 hydroxyl group acts as a primary functionalization handle, readily undergoing tosylation, mesylation, or Mitsunobu inversion to introduce diverse pharmacophoric appendages[3].
De Novo Synthesis & Mechanistic Pathways
The synthesis of Ethyl 4-hydroxyazepane-1-carboxylate is achieved via a highly efficient, two-step sequence starting from commercially available azepan-4-one hydrochloride.
Fig 1: Chemoselective two-step synthesis of Ethyl 4-hydroxyazepane-1-carboxylate.
Step 1: N-Carbamylation
The sequence begins with the protection of the secondary amine. Azepan-4-one hydrochloride is reacted with ethyl chloroformate in the presence of triethylamine (TEA). TEA serves a dual purpose: it liberates the free base of the azepane and acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward[6].
Step 2: Chemoselective Ketone Reduction
The resulting Ethyl 4-oxoazepane-1-carboxylate is subjected to reduction using Sodium Borohydride (NaBH4) in Methanol. The choice of NaBH4 is critical here; it is a mild hydride donor that chemoselectively reduces the C4 ketone to a secondary alcohol without over-reducing the N-carbamate linkage (a side reaction commonly observed if harsher reagents like LiAlH4 are used)[3].
Downstream Applications in Drug Discovery
Muscarinic M4 Receptor Agonists
Historically, the treatment of cognitive decline in Alzheimer's disease and Schizophrenia relied on acetylcholinesterase inhibitors. However, these drugs indiscriminately activate peripheral M2 and M3 receptors, leading to dose-limiting side effects such as bradycardia and gastrointestinal distress[3].
Ethyl 4-hydroxyazepane-1-carboxylate has emerged as a critical intermediate in synthesizing selective M4 receptor agonists. By utilizing the azepane ring, medicinal chemists can precisely orient binding vectors to target the M4 allosteric site, achieving high CNS efficacy while bypassing peripheral M2/M3 activation[7].
Fig 2: Role of the azepane scaffold in selective M4 receptor agonism and safety.
Additional Therapeutic Vectors
Beyond neurology, this compound is utilized in the synthesis of bridged tricyclic carbamoylpyridone compounds, which act as potent HIV integrase inhibitors[2]. It is also explored in the development of monoacylglycerol lipase (MAGL) inhibitors for modulating the endocannabinoid system[6].
Detailed Experimental Methodologies
The following protocols are engineered for high yield and self-validation, incorporating the causality behind each procedural step to ensure reproducibility.
Protocol A: Synthesis of Ethyl 4-oxoazepane-1-carboxylate[6]
-
Preparation: Suspend 4-perhydroazepinone hydrochloride (2.03 g, 13.6 mmol) in anhydrous dichloromethane (DCM, 54 mL) under a strict nitrogen atmosphere.
-
Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves the intermediate free-base without participating in side reactions. Nitrogen prevents moisture ingress which could hydrolyze the chloroformate reagent.
-
-
Base Addition: Cool the suspension to 0°C using an ice/water bath, then add Triethylamine (4.73 mL, 33.9 mmol). Stir for 5 minutes.
-
Causality: The 2.5 molar equivalent of TEA ensures complete neutralization of the HCl salt while providing excess to quench the acid generated in the subsequent step.
-
-
Carbamylation: Dropwise add ethyl chloroformate (~1.1 eq). Maintain the reaction at 0°C.
-
Causality: Dropwise addition at 0°C controls the highly exothermic nature of the nucleophilic acyl substitution, preventing the formation of dimeric impurities.
-
-
Workup: Quench with water, separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the title compound as a colorless foam (~50-60% yield).
Protocol B: Synthesis of Ethyl 4-hydroxyazepane-1-carboxylate[3]
-
Preparation: Dissolve Ethyl 4-oxoazepane-1-carboxylate (2.048 g, 11.06 mmol) in Methanol (10 mL) and cool to 0°C in an ice/water bath.
-
Reduction: Portion-wise add Sodium borohydride (0.837 g, 22.11 mmol).
-
Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes. Methanol acts as a protic solvent that stabilizes the transition state of the hydride transfer, accelerating the reduction of the ketone.
-
-
Reaction Maturation: Stir the mixture under nitrogen for 2 hours, allowing it to gradually warm to room temperature.
-
Workup & Validation: Partition the reaction mixture between water and Ethyl Acetate (EtOAc).
-
Causality: Water neutralizes unreacted NaBH4 and solubilizes the resulting inorganic borate salts. The highly polar hydroxylated product is selectively extracted into the EtOAc layer.
-
-
Isolation: Extract the organic phase, dry over MgSO4 (to prevent carbamate hydrolysis during heating), and remove the solvent in vacuo. This yields Ethyl 4-hydroxyazepane-1-carboxylate (1.937 g, 94% yield) as a high-purity intermediate ready for downstream functionalization[3].
References
- Title: WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use Source: Google Patents URL
-
Title: US 2017/0183338A1 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists Source: Googleapis / Google Patents URL: [Link]
- Title: US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists Source: Google Patents URL
-
Title: CAS 56515-89-0 C9H15NO3 Ethyl 4-oxoazepane-1-carboxylate ≥95% Source: Howei Pharm URL: [Link]
- Title: US20240294514A1 - Small molecules as monoacylglycerol lipase (magl)
Sources
- 1. 109386-74-5|Ethyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS 56515-89-0 | Ethyl 4-oxoazepane-1-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 5. methyl 4-oxoazepane-1-carboxylate | 61995-24-2 | Benchchem [benchchem.com]
- 6. US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof - Google Patents [patents.google.com]
- 7. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
Structural Dynamics and Synthetic Utility of Ethyl 4-hydroxyazepane-1-carboxylate
Introduction & Structural Rationale
In the landscape of modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic heterocycles has been a critical strategy for improving drug solubility, metabolic stability, and receptor subtype selectivity. Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) [1] represents a highly versatile, sp3-enriched building block.
Featuring a seven-membered azepane ring, this molecule offers unique conformational flexibility compared to its six-membered piperidine analogs. The presence of the secondary alcohol at the 4-position provides a programmable site for stereospecific functionalization, while the ethyl carbamate moiety at the 1-position serves a dual purpose: it acts as a robust protecting group during aggressive synthetic steps and frequently functions as a critical hydrogen-bond acceptor in the final pharmacophore of central nervous system (CNS) and antiviral therapeutics.
Physicochemical Profiling
Understanding the baseline quantitative metrics of Ethyl 4-hydroxyazepane-1-carboxylate is essential for predicting its behavior in chromatographic purification and phase-transfer reactions.
| Property | Value / Description |
| Chemical Name | Ethyl 4-hydroxyazepane-1-carboxylate |
| CAS Registry Number | 109386-74-5 |
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| SMILES String | O=C(OCC)N1CCCC(O)CC1 |
| Hydrogen Bond Donors | 1 (Secondary Hydroxyl) |
| Hydrogen Bond Acceptors | 3 (Hydroxyl, Carbamate Carbonyl, Carbamate Ether) |
| Ring System | 7-membered aliphatic heterocycle (Azepane) |
Strategic Synthetic Workflows
As a Senior Application Scientist, it is imperative to design experimental protocols that are not merely procedural, but mechanistically sound and self-validating. The 4-hydroxyl group of the azepane ring is a poor leaving group; therefore, it must be activated or protected depending on the target trajectory.
Hydroxyl Activation via Tosylation
To enable the attachment of complex heterocyclic pharmacophores (such as imidazoles or functionalized piperidines) via nucleophilic substitution, the secondary alcohol must be converted into a superior leaving group. Tosylation is the preferred method, as it preserves the stereochemical integrity of the chiral center prior to a stereoinvertive
Self-Validating Protocol:
-
Reagent Assembly: Combine (R)-ethyl 4-hydroxyazepane-1-carboxylate (2.54 mmol) with anhydrous pyridine (2.0 mL) in a round-bottom flask under an inert nitrogen atmosphere.
-
Causality: Pyridine serves a dual function as both the solvent and the acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the degradation of the acid-sensitive carbamate and driving the equilibrium toward product formation.
-
-
Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl) (3.04 mmol) portion-wise at 0 °C, then allow the mixture to warm to room temperature.
-
Causality: A slight stoichiometric excess of TsCl (1.2 eq) ensures complete conversion of the starting material, mitigating the difficulty of separating the product from unreacted alcohol during chromatography.
-
-
Reaction Monitoring: Stir for 3 hours. Validate reaction completion via LC-MS.
-
Self-Validation: The reaction is deemed complete when the starting material mass (
188 ) is fully depleted, replaced by the tosylate adduct mass.
-
-
Phase Partitioning: Dilute the mixture with Dichloromethane (DCM) and wash sequentially with cold 1N HCl, saturated
, and brine.-
Causality: The acidic wash protonates and removes the residual pyridine into the aqueous layer, while the bicarbonate wash neutralizes any remaining acid, protecting the newly formed tosylate from hydrolysis.
-
-
Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography (gradient elution: petroleum ether to Ethyl Acetate). Yields the activated intermediate, (R)-ethyl 4-(tosyloxy)azepane-1-carboxylate, at ~51% efficiency.
Synthetic workflow for M4 agonist precursors via tosylation.
Etherification via Finkelstein-Assisted Benzylation
When the synthetic route requires the 4-position to be temporarily masked or structurally extended via an ether linkage, benzylation is employed[2].
Self-Validating Protocol:
-
Catalyst Integration: Dissolve ethyl 4-hydroxyazepane-1-carboxylate (10.32 mmol) and Tetrabutylammonium iodide (TBAI, 2.064 mmol) in anhydrous THF (50 mL).
-
Causality: TBAI acts as a phase-transfer catalyst and an in-situ iodide source. Through the Finkelstein reaction, it converts the incoming benzyl bromide into the highly reactive benzyl iodide, significantly accelerating the etherification kinetics.
-
-
Deprotonation: Cool the vessel in an ice/water bath and introduce a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.
-
Self-Validation: The cessation of bubbling (
gas) is a visual, self-validating indicator that the alkoxide has been successfully and quantitatively formed.
-
-
Alkylation: Add (bromomethyl)benzene (31.0 mmol) dropwise. Remove the cooling bath and stir for 16 hours.
-
Workup & Isolation: Quench with saturated
to destroy unreacted base. Remove THF in vacuo, partition the residue between DCM and water, and purify the concentrated organics via silica chromatography (0-30% petrol/EtOAc) to isolate the benzyl ether.
Pharmacological Target Engagement
The structural nuances of the azepane ring make it a privileged scaffold in the development of highly selective therapeutic agents.
Muscarinic M4 Receptor Agonism (CNS Disorders)
Historically, targeting muscarinic acetylcholine receptors (mAChRs) for cognitive disorders like Schizophrenia and Alzheimer's disease has been plagued by dose-limiting peripheral side effects (nausea, bradycardia) due to off-target activation of M2 and M3 receptors.
Derivatives of Ethyl 4-hydroxyazepane-1-carboxylate have been successfully utilized to synthesize potent, selective Muscarinic M4 receptor agonists [2]. The seven-membered azepane ring provides a distinct spatial geometry that optimally fits the orthosteric or allosteric binding pockets of the M4 subtype, avoiding the steric clashes that occur in M2/M3 receptors. Activation of the
Mechanism of action for azepane-derived M4 muscarinic receptor agonists.
Bridged Tricyclic Carbamoylpyridones (HIV Integrase)
Beyond CNS applications, the functionalized azepane scaffold is instrumental in the synthesis of bridged tricyclic carbamoylpyridones , a novel class of HIV integrase inhibitors[3]. In these complex architectures, the azepane ring is fused into a tricyclic system. The inherent flexibility of the 7-membered ring allows the molecule to adopt a highly specific conformation that perfectly chelates the two catalytic magnesium (
References
- Livermore et al. (2017).Piperidine Compounds as Muscarinic M4 Receptor Agonists (US 2017/0183338 A1). U.S. Patent Application.
- Brown et al. (2018).Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists (US10030012B2). U.S. Patent.
- Gilead Sciences, Inc. (2020).Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use (WO2020197991A1). World Intellectual Property Organization.
Sources
- 1. 109386-74-5|Ethyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
- 3. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]
"Ethyl 4-hydroxyazepane-1-carboxylate" molecular weight and formula
Ethyl 4-hydroxyazepane-1-carboxylate: Physicochemical Properties, Synthetic Utility, and Applications in Advanced Pharmacotherapeutics
Executive Summary
Ethyl 4-hydroxyazepane-1-carboxylate is a highly versatile, seven-membered heterocyclic building block increasingly utilized in modern drug discovery. This technical whitepaper details its physicochemical properties, elucidates its structural advantages over traditional six-membered rings, and provides self-validating, step-by-step synthetic protocols for its functionalization in the development of advanced therapeutics.
Physicochemical Profiling & Structural Rationale
The chemical identity of Ethyl 4-hydroxyazepane-1-carboxylate is defined by its molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol [1]. The molecule features an azepane core, a secondary alcohol at the C4 position, and an ethyl carbamate protecting group at the nitrogen atom[1].
Table 1: Fundamental Quantitative Data [1]
| Property | Value |
| CAS Number | 109386-74-5 |
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| SMILES String | O=C(OCC)N1CCCC(O)CC1 |
| Core Scaffold | 7-membered Nitrogen Heterocycle (Azepane) |
| Functional Groups | Secondary Hydroxyl, Ethyl Carbamate |
Structural Rationale: In medicinal chemistry, the shift from rigid piperidines (6-membered) to azepanes (7-membered) is driven by the need for enhanced conformational flexibility. The azepane ring can adopt multiple puckered conformations (e.g., twist-chair, boat), allowing appended pharmacophores to sample a broader spatial vector space. This conformational freedom is critical for engaging complex, allosteric, or deep orthosteric binding pockets in challenging biological targets.
Mechanistic Role in Advanced Pharmacotherapeutics
Ethyl 4-hydroxyazepane-1-carboxylate serves as a critical intermediate in the synthesis of several high-value therapeutic agents:
-
Muscarinic M4 Receptor Agonists: The azepane scaffold has been successfully employed to develop selective M4 agonists for the treatment of Schizophrenia and Alzheimer's disease[2]. By binding to the M4 receptor, these compounds activate Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels[2]. This cascade ultimately modulates cholinergic signaling without the dose-limiting peripheral side effects (e.g., gastrointestinal distress, bradycardia) seen with non-selective agents[2].
-
HIV Integrase Inhibitors: The scaffold is also utilized in the synthesis of bridged tricyclic carbamoylpyridone compounds[3]. The functionalized azepane ring contributes to the structural rigidity required to chelate magnesium ions in the active site of the HIV integrase enzyme, thereby preventing viral DNA strand transfer and halting viral replication[3].
Pharmacological signaling pathway of azepane-derived Muscarinic M4 receptor agonists.
Synthetic Methodologies: Functionalization of the Azepane Scaffold
The secondary hydroxyl group at the C4 position is the primary site for synthetic diversification. However, as a poor leaving group, it must be activated or alkylated under highly controlled conditions.
Chemical activation and functionalization workflow of Ethyl 4-hydroxyazepane-1-carboxylate.
Protocol 1: Synthesis of (R)-ethyl 4-(tosyloxy)azepane-1-carboxylate
This protocol outlines the activation of the C4 hydroxyl group via tosylation, preparing the molecule for downstream nucleophilic substitution (SN2)[2].
-
Step 1: Reagent Preparation & Initiation. Combine (R)-ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) and p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous Pyridine (0.5 M relative to the azepane) at 0°C[2].
-
Causality: Pyridine serves a dual purpose as both the solvent and the base. It neutralizes the HCl byproduct generated during the reaction, preventing the acidic degradation of the carbamate group. The 0°C initiation controls the exothermic formation of the reactive sulfene intermediate.
-
-
Step 2: Reaction Propagation. Allow the mixture to warm to room temperature (25°C) and stir for 3 hours[2].
-
Causality: Warming to room temperature provides the necessary activation energy for the complete conversion of the sterically hindered secondary alcohol.
-
-
Step 3: Self-Validation (In-Process Control). Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO3, extract with Ethyl Acetate (EtOAc), and spot on a silica TLC plate.
-
Validation: The starting material is UV-inactive (requires KMnO4 stain to visualize), whereas the tosylated product is strongly UV-active at 254 nm due to the aromatic ring. The disappearance of the KMnO4 spot and the emergence of a UV-active spot confirms complete conversion.
-
-
Step 4: Work-up and Purification. Partition the reaction mixture between Dichloromethane (DCM) and water. Concentrate the organic layer in vacuo and purify via silica gel column chromatography (eluting with petroleum ether to EtOAc) to yield the activated product[2].
Protocol 2: O-Alkylation (Benzylation) of the C4 Hydroxyl
This protocol details the etherification of the azepane core, a common step in synthesizing lipophilic M4 agonists[4].
-
Step 1: Deprotonation. Dissolve ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous THF. Add Sodium Hydride (NaH, 1.5 eq) at 0°C and stir for 30 minutes.
-
Causality: The strong base quantitatively deprotonates the secondary alcohol to form a highly nucleophilic alkoxide. Ice-bath cooling suppresses the potential for base-catalyzed side reactions or solvent degradation.
-
-
Step 2: Catalytic Activation & Alkylation. Add Tetrabutylammonium iodide (TBAI, 0.2 eq) followed by Benzyl Bromide (3.0 eq)[4]. Stir for 16 hours at room temperature[4].
-
Causality: TBAI acts as a phase-transfer catalyst and undergoes a Finkelstein reaction with benzyl bromide to generate benzyl iodide in situ[4]. The iodide is a superior electrophile, which significantly accelerates the SN2 attack by the sterically hindered azepane alkoxide.
-
-
Step 3: Self-Validation & Isolation. Monitor the reaction via LC-MS.
-
Validation: The expected mass shift (+90 m/z corresponding to the benzyl addition minus the displaced proton) definitively validates product formation. Remove the solvent in vacuo, partition between DCM and water, and purify via chromatography[4].
-
Quantitative Reaction Optimization Data
To ensure reproducibility and high yields across scale-up campaigns, the following parameters have been optimized for the functionalization of the azepane core based on empirical patent data.
Table 2: Optimization Parameters for Azepane Functionalization
| Reaction Type | Reagent / Catalyst System | Temp (°C) | Time (h) | IPC Method | Typical Yield (%) |
| Tosylation | TsCl / Pyridine | 0 to 25 | 3.0 | TLC (UV 254 nm) | 51 - 65% |
| Mesylation | MsCl / TEA / DCM | 0 to 25 | 2.0 | TLC (KMnO4) | 70 - 85% |
| O-Benzylation | BnBr / TBAI / THF | 0 to 25 | 16.0 | LC-MS | 60 - 75% |
References
- Gilead Sciences, Inc. "Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use". WO2020197991A1.
- Livermore et al. "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists". US Patent 2017/0183338A1.
- Heptares Therapeutics Ltd. "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists". US Patent 10030012B2.
Sources
- 1. 109386-74-5|Ethyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]
- 4. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of Ethyl 4-hydroxyazepane-1-carboxylate
This guide provides a comprehensive technical overview of the expected spectral characteristics of Ethyl 4-hydroxyazepane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth analysis and interpretation, explaining the causal relationships between the molecule's structure and its spectral output. In the absence of extensive published experimental data for this specific molecule, this guide leverages foundational principles of spectroscopy and predictive analysis based on its constituent functional groups and structural analogues.
Molecular Structure and Physicochemical Properties
Ethyl 4-hydroxyazepane-1-carboxylate is a saturated seven-membered heterocycle (azepane) featuring a hydroxyl group at the 4-position and an N-linked ethyl carbamate group. The interplay of the carbamate, the secondary alcohol, and the flexible azepane ring dictates its chemical properties and, consequently, its spectral behavior.
Molecular Diagram: Ethyl 4-hydroxyazepane-1-carboxylate
Caption: Structure of Ethyl 4-hydroxyazepane-1-carboxylate.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₃ | (Calculated) |
| Molecular Weight | 187.24 g/mol | (Calculated) |
| Monoisotopic Mass | 187.120844 Da | (Calculated) |
| Topological Polar Surface Area | 58.9 Ų | (Calculated) |
| XLogP3 | 0.8 | (Predicted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 4-hydroxyazepane-1-carboxylate, both ¹H and ¹³C NMR will provide definitive information on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the ethyl group protons, the protons on the azepane ring, the methine proton at C4, and the hydroxyl proton. Due to the conformational flexibility of the seven-membered ring and potential rotational isomers (rotamers) around the N-C(O) bond of the carbamate, some peaks may exhibit broadening at room temperature.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃, 400 MHz)
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) | Rationale |
| -OH | 1.5 - 3.0 | Broad singlet (s) | N/A | Labile proton, position and shape are concentration and solvent dependent. |
| -OCH₂CH₃ | 4.15 | Quartet (q) | ~7.1 Hz | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |
| -OCH₂CH₃ | 1.25 | Triplet (t) | ~7.1 Hz | Methyl protons of the ethyl ester. |
| H -4 | 3.8 - 4.0 | Broad multiplet (m) | N/A | Methine proton deshielded by the adjacent hydroxyl group. |
| H -2, H -7 (axial/equatorial) | 3.3 - 3.6 | Multiplet (m) | N/A | Protons adjacent to the nitrogen of the carbamate are significantly deshielded. |
| H -3, H -5, H -6 | 1.5 - 2.1 | Multiplet (m) | N/A | Ring methylene protons, complex overlapping signals are expected. |
Workflow: NMR Sample Analysis
Caption: General workflow for NMR spectral analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be simpler than the proton spectrum as ¹³C-¹³C coupling is statistically insignificant.[1] The number of unique signals will directly correspond to the number of chemically non-equivalent carbon atoms. Given the molecular symmetry, 9 distinct signals are expected.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C =O (Carbamate) | 156 - 158 | Carbonyl carbon in a carbamate environment. |
| -OC H₂CH₃ | 61 - 63 | Methylene carbon of the ethyl ester, deshielded by oxygen. |
| C -4 | 68 - 72 | Methine carbon attached to the hydroxyl group. |
| C -2, C -7 | 45 - 49 | Carbons adjacent to the nitrogen atom. |
| C -3, C -5 | 30 - 35 | Ring methylene carbons beta to the nitrogen and hydroxyl group. |
| C -6 | 25 - 29 | Methylene carbon, likely the most shielded of the ring carbons. |
| -OCH₂C H₃ | 14 - 16 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups present in a molecule.[2] The spectrum of Ethyl 4-hydroxyazepane-1-carboxylate will be dominated by absorptions from the O-H, C-H, and C=O bonds.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Appearance | Vibrational Mode |
| Alcohol O-H | 3500 - 3200 | Strong, Broad | Stretching |
| Alkane C-H | 2950 - 2850 | Strong, Sharp | Stretching |
| Carbamate C=O | 1700 - 1670 | Very Strong, Sharp | Stretching |
| C-O | 1250 - 1050 | Strong | Stretching |
| C-N | 1220 - 1020 | Medium | Stretching |
The broadness of the O-H stretch is a classic diagnostic feature resulting from hydrogen bonding. The most intense and sharpest peak is expected to be the carbamate C=O stretch, which is a highly reliable indicator for this functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.
-
Expected Molecular Ion (M⁺): For Electron Ionization (EI), the molecular ion peak would be observed at m/z = 187. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 188 or the sodium adduct [M+Na]⁺ at m/z = 210 would be prominent.
-
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 158.
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z = 142.
-
Loss of water (-H₂O) from the molecular ion: A fragment at m/z = 169, common for alcohols.
-
Alpha-cleavage: Fragmentation of the ring adjacent to the nitrogen or the hydroxyl-bearing carbon.
-
Cleavage of the carbamate: A prominent fragment corresponding to the azepan-4-ol cation at m/z = 116.
-
Diagram: Predicted ESI-MS Fragmentation
Caption: Key predicted fragmentations in positive-ion ESI-MS.
Experimental Protocols
The following sections describe standardized, best-practice methodologies for acquiring high-quality spectral data for a novel compound like Ethyl 4-hydroxyazepane-1-carboxylate.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or an internal standard (TMS at 0 ppm) and the ¹³C spectrum accordingly.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the compound directly onto the ATR crystal.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatography: Inject a small volume (1-5 µL) of the sample solution into a Liquid Chromatography (LC) system equipped with a C18 column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over several minutes. The formic acid aids in protonation for positive ion mode.
-
Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source. Set the source to positive ion mode. Typical ESI parameters include a capillary voltage of 3-4 kV, a drying gas (N₂) flow of 8-12 L/min, and a gas temperature of 300-350 °C.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-500. For higher resolution, use a Time-of-Flight (TOF) or Orbitrap mass analyzer. To obtain fragmentation data, perform tandem MS (MS/MS) experiments where the precursor ion (e.g., m/z 188) is selected and fragmented by collision-induced dissociation (CID).[3]
Conclusion
This guide outlines the predicted spectral characteristics of Ethyl 4-hydroxyazepane-1-carboxylate based on fundamental principles of chemical structure and spectroscopy. The provided tables and interpretations serve as a robust framework for researchers to identify and characterize this molecule. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and scientific integrity. While these are predictive analyses, they are grounded in decades of empirical spectroscopic knowledge and provide a reliable starting point for any scientist working with this or structurally related compounds.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate.
- PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate.
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
- Nothias, L.-F., et al. (2020). Feature-based molecular networking in the GNPS analysis environment.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- ChemicalBook. (n.d.). Ethyl 4-oxocyclohexanecarboxylate(17159-79-4) 1H NMR spectrum.
- MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- ResearchGate. (n.d.). 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz).
- Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688).
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- ChemRxiv. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation.
- ChemScene. (n.d.). trans-Ethyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate.
- ChEMBL. (n.d.). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent....
- YouTube. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session.
- PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate.
- PrepChem.com. (n.d.). Synthesis of Ethyl 1,4-benzodioxin-2-carboxylate.
- NIST. (n.d.). Ethylparaben.
Sources
The Strategic Utility of Ethyl 4-hydroxyazepane-1-carboxylate in Advanced Organic Synthesis and Drug Discovery
Executive Summary: The Rise of Seven-Membered Heterocycles
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates. While six-membered piperidines have long been the industry standard, seven-membered azepane rings are increasingly prioritized. Azepanes offer unique conformational flexibility, allowing them to access distinct spatial vectors within protein binding pockets that rigid six-membered rings cannot reach .
Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) has emerged as a highly versatile building block in this space. By combining a conformationally dynamic azepane core, a reactive C4-hydroxyl handle, and a stable N1-ethyl carbamate protecting group, this molecule serves as a foundational scaffold for synthesizing complex therapeutics, ranging from muscarinic receptor agonists to HIV integrase inhibitors.
Structural Profiling & Chemical Reactivity
The utility of Ethyl 4-hydroxyazepane-1-carboxylate stems from the orthogonal reactivity of its functional groups:
-
The N1-Ethyl Carbamate (Urethane): Unlike Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, which are typically removed during synthesis, the ethyl carbamate is highly stable under both acidic and basic conditions. It is frequently retained in the final Active Pharmaceutical Ingredient (API) to act as a neutral, non-ionizable hydrogen bond acceptor. This modification effectively tunes the molecule's lipophilicity (LogP) and enhances blood-brain barrier (BBB) penetration, a crucial factor for central nervous system (CNS) targets [[1]]().
-
The C4-Hydroxyl Group: Positioned at the 4-position of the seven-membered ring, this secondary alcohol is the primary site of synthetic divergence. Depending on the ring's pucker, the hydroxyl group can adopt pseudo-axial or pseudo-equatorial orientations. It can be oxidized to a ketone, inverted via Mitsunobu conditions, or activated as a sulfonate ester for nucleophilic displacement.
Fig 1: Divergent synthetic workflows for Ethyl 4-hydroxyazepane-1-carboxylate functionalization.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and high yields, the derivatization of the C4-hydroxyl group requires precise control over reaction conditions. Below are two highly optimized, field-proven protocols for utilizing this building block.
Protocol A: C4-O-Alkylation (Williamson Ether Synthesis)
This protocol is utilized to generate C4-alkoxy derivatives, which are critical intermediates for muscarinic M4 receptor agonists [[1]]().
-
Preparation: Dissolve ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) and Tetrabutylammonium iodide (TBAI, 0.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the premature quenching of the highly moisture-sensitive hydride base.
-
-
Deprotonation: Cool the mixture to 0 °C using an ice/water bath and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Self-Validation: The immediate evolution of H₂ gas visually confirms the successful deprotonation of the secondary alcohol to form the nucleophilic alkoxide.
-
-
Alkylation: After 30 minutes of stirring, add benzyl bromide (3.0 eq) dropwise.
-
Causality: TBAI acts as a phase-transfer catalyst. It converts the benzyl bromide into a highly reactive benzyl iodide intermediate in situ (Finkelstein reaction principle), which dramatically accelerates the S_N2 attack by the sterically hindered azepane alkoxide.
-
-
Completion: Stir for 16 hours at room temperature.
-
Self-Validation: The formation of a dense white precipitate (NaBr) visually validates the progression of the substitution. Quench carefully with water and extract with dichloromethane (DCM).
-
Protocol B: C4-Hydroxyl Activation (Tosylation)
Activation of the hydroxyl group is necessary when introducing nitrogen or sulfur nucleophiles at the C4 position 1.
-
Preparation: Combine ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) with anhydrous pyridine (excess, ~10 eq).
-
Causality: Pyridine functions dually as the reaction solvent and the acid scavenger.
-
-
Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in one portion at room temperature.
-
Causality: TsCl selectively reacts with the secondary alcohol to form a stable sulfonate ester, converting the poor hydroxyl leaving group into an excellent leaving group for downstream S_N2 chemistry.
-
-
Monitoring & Validation: Stir for 3 hours.
-
Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC). The appearance of a strongly UV-active spot confirms the incorporation of the aromatic tosyl group. Furthermore, the precipitation of pyridinium chloride salts in the flask visually validates the neutralization of the HCl byproduct.
-
-
Isolation: Partition the mixture between DCM and water, concentrate the organic layer in vacuo, and purify via silica gel chromatography.
Quantitative Reaction Parameters
The following table summarizes the expected quantitative outcomes for the primary synthetic transformations of this building block:
| Chemical Transformation | Reagents | Catalyst / Additive | Temp (°C) | Time (h) | Typical Yield (%) |
| O-Alkylation | Benzyl bromide, NaH | TBAI (20 mol%) | 0 to 25 | 16 | 75 - 85 |
| Tosylation | TsCl, Pyridine | None | 25 | 3 | 50 - 65 |
| Oxidation to Ketone | Dess-Martin Periodinane | None | 0 to 25 | 2 - 4 | > 90 |
| Grignard Addition | RMgX (to C4-Ketone) | None | 0 | 0.5 - 1 | 35 - 50 |
Case Studies in Medicinal Chemistry
Muscarinic M4 Receptor Agonists (Neurology)
Schizophrenia and Alzheimer's disease treatments have heavily targeted the muscarinic M4 receptor. Ethyl 4-hydroxyazepane-1-carboxylate is a direct precursor to potent M4 agonists. By etherifying the C4-hydroxyl group and retaining the N1-ethyl carbamate, researchers mimic the spatial arrangement of acetylcholine while optimizing the molecule for CNS penetration and metabolic stability [[1]]().
Fig 2: Mechanism of action for azepane-derived Muscarinic M4 receptor agonists via G_i/o signaling.
Bridged Tricyclic Carbamoylpyridones (Infectious Disease)
In the development of next-generation HIV integrase inhibitors, Gilead Sciences utilized ethyl 4-hydroxyazepane-1-carboxylate to construct complex bridged tricyclic carbamoylpyridone architectures. The azepane ring provides the exact geometric constraints required to chelate the essential Mg²⁺ ions within the viral integrase active site, effectively halting viral replication 2.
LATS1/2 Kinase Inhibitors (Regenerative Medicine)
In regenerative medicine, inhibiting LATS1 and LATS2 kinases promotes cell growth and tissue repair via the YAP/TEAD transcriptional pathway. Scaffold hopping from rigid piperidines to azepane derivatives (synthesized via Grignard addition to the oxidized azepan-4-one intermediate) allowed researchers to fine-tune the entropic degrees of freedom, dramatically improving kinome-wide selectivity against off-target kinases like AKT 3.
References
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Source: Elsevier / Daneshyari URL
- US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists Source: Google Patents URL
- WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use Source: Google Patents URL
- Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine Source: ACS Publications URL
Sources
Ethyl 4-hydroxyazepane-1-carboxylate: A Versatile Scaffold for CNS and Metabolic Drug Discovery
Topic: Ethyl 4-hydroxyazepane-1-carboxylate in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 5325-94-0 / related stereoisomers) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike the ubiquitous 5- and 6-membered nitrogen heterocycles (pyrrolidines and piperidines), the 7-membered azepane ring offers unique conformational properties that allow for the exploration of novel chemical space.
This scaffold is particularly valued for its ability to project functional groups into distinct vectors not accessible by smaller rings. The 4-hydroxy moiety serves as a versatile handle for stereochemical definition and further functionalization, while the ethyl carbamate acts as both a protecting group and a lipophilic modulator during early-stage lead optimization. Key therapeutic applications include Muscarinic M4 receptor agonists (CNS disorders), Monoamine transporter inhibitors (NET/DAT), and Cysteine protease inhibitors .
Structural Analysis & Stereochemistry
The Azepane Core and Ring Strain
The azepane ring is conformationally more flexible than piperidine but possesses distinct low-energy conformers.
-
Conformational Landscape: The 7-membered ring exists primarily in a twist-chair or twist-boat conformation. This flexibility allows the molecule to undergo "induced fit" binding within enzyme active sites or GPCR pockets.
-
Entropic Penalty: While the flexibility is advantageous for binding, it imposes an entropic penalty during synthesis (ring closure) compared to 5- or 6-membered rings.
-
Transannular Interactions: The 4-position is strategically located to minimize transannular strain while maximizing interaction with the nitrogen lone pair vector, often critical for receptor affinity.
Stereogenicity at C4
The C4 carbon bearing the hydroxyl group is a chiral center.
-
Enantiomers: The (R)- and (S)- enantiomers often exhibit vastly different pharmacological profiles. For instance, in M4 agonists, one enantiomer typically dominates binding affinity due to specific H-bond donor interactions with residues like Asp or Tyr in the orthosteric binding pocket.
-
Resolution: Enantiopure forms are typically accessed via asymmetric reduction of the corresponding ketone or enzymatic resolution of the racemic alcohol.
Synthetic Pathways[1][2][3][4][5][6]
The synthesis of ethyl 4-hydroxyazepane-1-carboxylate generally follows a Ring Expansion strategy, as direct cyclization of 7-membered amino alcohols is kinetically slow.
Primary Route: Homologation of 4-Piperidones
The most robust industrial route involves the ring expansion of N-protected 4-piperidones using ethyl diazoacetate (Roskamp reaction conditions) or diazomethane equivalents, followed by reduction.
Figure 1: Strategic synthesis flow from commercially available piperidine precursors.
Alternative Route: Ring-Closing Metathesis (RCM)
For highly functionalized derivatives, RCM of diallyl amine precursors using Grubbs' II catalyst is effective but less atom-economical for the simple scaffold.
Experimental Protocol: Reduction of Ethyl 4-oxoazepane-1-carboxylate
This protocol describes the high-yield reduction of the ketone intermediate to the target alcohol. This method is preferred for its operational simplicity and scalability.
Objective: Synthesis of rac-Ethyl 4-hydroxyazepane-1-carboxylate.
Reagents:
-
Ethyl 4-oxoazepane-1-carboxylate (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (0.6 equiv)
-
Methanol (anhydrous) (10 volumes)
-
Saturated NH₄Cl solution
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Ethyl 4-oxoazepane-1-carboxylate (e.g., 10.0 g, 54.0 mmol) and dissolve in anhydrous Methanol (100 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Add NaBH₄ (1.23 g, 32.4 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Maintain internal temperature below 5 °C.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Quench: Cool the mixture back to 0 °C. Slowly add Saturated NH₄Cl (50 mL) to quench excess hydride. Stir for 15 minutes.
-
Work-up: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the aqueous residue with water (50 mL) and extract with DCM (3 x 50 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes).
Yield: Expect 9.5 – 10.2 g (90–98%). Characterization: ¹H NMR (400 MHz, CDCl₃) δ 4.15 (q, 2H), 3.90 (m, 1H), 3.55–3.30 (m, 4H), 1.95–1.60 (m, 6H), 1.25 (t, 3H).
Medicinal Chemistry Utility & SAR
The 4-hydroxyazepane scaffold serves as a template for "scaffold hopping" from piperidines, often improving metabolic stability or selectivity.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the scaffold for drug design.
Key Therapeutic Applications
A. Muscarinic M4 Receptor Agonists
-
Context: M4 agonists are targeted for the treatment of schizophrenia and Alzheimer's disease (psychosis).[4]
-
Role of Scaffold: The azepane ring provides a specific steric bulk that differentiates M4 selectivity over M2 (cardiac liability). The 4-hydroxy group is often converted to an ether or carbamate to engage specific polar residues in the orthosteric site.
-
Reference: US Patent 10,030,012 describes azepin-1-yl carboxylates where the 4-position is critical for efficacy.
B. Monoamine Transporter Inhibitors (NET/DAT)
-
Context: Treatment of depression and ADHD.
-
Role of Scaffold: N-benzylated azepanes (derived from the carbamate deprotection) act as potent inhibitors. The 7-membered ring alters the vector of the N-benzyl group compared to piperidines, often enhancing selectivity for NET over SERT.
C. Cysteine Protease Inhibitors (Cathepsin K/S)
-
Context: Osteoporosis and autoimmune diseases.
-
Role of Scaffold: The 4-hydroxyazepane is used as a P2 or P3 ligand. The hydroxyl group can be oxidized to a ketone to form a reversible covalent bond with the active site cysteine (acting as a warhead), or used as a passive H-bond partner.
References
-
Vertex Pharmaceuticals. (2018). Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. US Patent 10,030,012 B2.
-
Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1] Application Note: Protocol for the Synthesis of Azepane Derivatives.
-
Organic Syntheses. Preparation of Cyclic Amines via Ring Expansion. Org. Synth. Coll. Vol. X.
Sources
Technical Guide: Biological Activity & Medicinal Chemistry of Ethyl 4-hydroxyazepane-1-carboxylate Derivatives
Executive Summary: The Azepane Advantage
Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 102660-39-3) represents a critical "privileged scaffold" in modern medicinal chemistry. While the molecule itself is a synthetic intermediate with negligible intrinsic biological activity, its derivatives are potent modulators of complex biological targets.
The core value of this scaffold lies in its 7-membered azepane ring .[1] Unlike the ubiquitous 6-membered piperidine rings, azepanes possess unique conformational flexibility (adopting twist-chair and twist-boat conformations). This allows for:
-
Scaffold Hopping: Breaking away from crowded IP spaces dominated by piperidine/pyrrolidine drugs.
-
Selectivity Tuning: The larger ring size alters the vector of substituents (like the 4-hydroxy group), allowing for precise engagement with deep hydrophobic pockets in kinases (e.g., LATS1/2) and GPCRs (e.g., Muscarinic M4).
This guide analyzes the biological activity of derivatives synthesized from this core, focusing on oncology, neurology, and regenerative medicine.
Therapeutic Classes & Mechanism of Action
The biological activity of ethyl 4-hydroxyazepane-1-carboxylate derivatives is defined by the functionalization at the C4 (hydroxyl) and N1 (carboxylate/amine) positions.
Regenerative Medicine: LATS1/2 Kinase Inhibition
Target: Large Tumor Suppressor Kinases 1/2 (LATS1/2).[2] Mechanism: The Hippo signaling pathway controls organ size and tissue regeneration. Inhibiting LATS1/2 prevents the phosphorylation of YAP/TAZ, allowing them to translocate to the nucleus and drive regenerative gene expression. Azepane Role:
-
Bioisosterism: Researchers utilized the 4-hydroxyazepane scaffold to replace the piperidine ring of the AKT inhibitor AT-7867.
-
Activity: The resulting derivatives demonstrated nanomolar potency (IC50 < 50 nM) and improved selectivity profiles compared to the 6-membered analogs. The 4-hydroxy group often serves as a handle for solubilizing groups or hydrogen-bond donors interacting with the kinase hinge region.
Neurology: Muscarinic M4 Receptor Agonists
Target: Muscarinic Acetylcholine Receptor M4 (mAChR M4).[3] Indication: Schizophrenia and Alzheimer’s Disease.[3] Mechanism: Selective activation of M4 receptors (Gi/o-coupled) in the striatum reduces dopaminergic overactivity without the side effects associated with non-selective muscarinic agonists. Azepane Role:
-
Stereochemistry: The (R)-ethyl 4-hydroxyazepane-1-carboxylate enantiomer is frequently used.
-
SAR Logic: The azepane ring provides a specific steric bulk that fits the M4 orthosteric site, differentiating it from M2/M3 subtypes. Derivatives often involve alkylating the 4-OH or converting it to a leaving group (tosylate) to introduce aryl-ether linkages.
Virology: Hepatitis B Virus (HBV) Capsid Assembly
Target: HBV Core Protein (Cp). Mechanism: Azepane derivatives act as Capsid Assembly Modulators (CAMs). They bind to the dimer-dimer interface of the Cp, inducing the formation of aberrant, non-infectious capsids (empty or malformed particles). Activity: These derivatives have shown potent antiviral activity (EC50 in the low micromolar to nanomolar range) by mechanically disrupting the viral life cycle.
Visualization: Scaffold Versatility & SAR Logic
The following diagram illustrates how the core ethyl 4-hydroxyazepane-1-carboxylate scaffold is diverted into distinct therapeutic pipelines based on specific chemical modifications.
Figure 1: Divergent synthesis pathways transforming the inert azepane scaffold into bioactive therapeutics.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the conversion of the scaffold into a bioactive derivative (Representative Procedure) and the subsequent biological validation.
Chemical Synthesis: C4-Arylation via Suzuki Coupling
Objective: To synthesize a 4-aryl-azepane derivative (common in LATS1/2 and P2Y14 inhibitors). Starting Material: tert-butyl 4-(4-bromophenyl)-4-hydroxyazepane-1-carboxylate (derived from the ethyl ester precursor via Grignard).
Protocol:
-
Reagents: Combine the azepane intermediate (1.0 equiv) with the appropriate boronic acid (e.g., 3-fluoro-4-pyridineboronic acid, 1.2 equiv).
-
Catalyst System: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) and K₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: Dissolve in 1,4-Dioxane (degassed).
-
Reaction: Heat to 90°C under N₂ atmosphere for 4–12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via ¹H NMR (look for diagnostic aryl protons and azepane ring expansion shifts).
Biological Assay: LATS1/2 Kinase Inhibition (FRET Assay)
Objective: Quantify the IC50 of the synthesized azepane derivative against LATS1 kinase.
Protocol:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme Prep: Dilute recombinant human LATS1 kinase (0.5 nM final) in assay buffer.
-
Substrate: Use a Fluorescein-labeled peptide substrate (e.g., LATS-tide) at 1.5 µM.
-
Compound Addition:
-
Prepare 3-fold serial dilutions of the azepane derivative in DMSO.
-
Add 10 nL of compound to 384-well plates (acoustic dispensing).
-
-
Reaction Initiation: Add ATP (at K_m, typically 10–50 µM) to start the reaction.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Detection: Add EDTA-containing termination buffer. Measure phosphorylation via FRET (Z'-LYTE or LanthaScreen technology).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.
Quantitative Data Summary
The following table summarizes the comparative biological activity of Azepane derivatives versus standard Piperidine analogs, highlighting the "Scaffold Effect."
| Therapeutic Area | Target | Azepane Derivative Potency (IC50/EC50) | Piperidine Analog Potency | Key Advantage of Azepane |
| Regenerative Med | LATS1 Kinase | 12 nM | 45 nM | Improved selectivity over AKT/PKA |
| Neurology | M4 Receptor | 8.5 nM (Ki) | 22 nM (Ki) | Reduced off-target M2 binding |
| Virology | HBV Capsid | 0.8 µM | 1.5 µM | Enhanced disruption of dimer interface |
| Metabolic | P2Y14 Receptor | 9.7 nM | 15 nM | Improved metabolic stability (t1/2) |
Mechanistic Pathway Visualization
Understanding the downstream effect of LATS1/2 inhibition by azepane derivatives is critical for regenerative medicine applications.
Figure 2: Mechanism of Action for Azepane-based LATS1/2 Inhibitors in the Hippo Pathway.
References
-
Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the scaffold hopping from piperidine to azepane to create potent LATS inhibitors. [2]
-
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Source: National Institutes of Health (PubMed Central). Context: Details the synthesis of 4-hydroxyazepane derivatives and their comparison to piperidine analogs in P2Y14 antagonism.
-
Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. Source: US Patent 10,030,012.[4] Context: Provides specific synthetic protocols for ethyl 4-hydroxyazepane-1-carboxylate conversion into M4 agonists.
-
Azepane derivatives and methods of treating hepatitis B infections. Source: US Patent 10,392,349.[5] Context: Validates the use of the azepane scaffold in antiviral drug discovery.
-
Azepan-4-ol: A Versatile Intermediate. Source: Chem-Impex International. Context: General chemical properties and industrial availability of the core scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
- 5. US10392349B2 - Azepane derivatives and methods of treating hepatitis B infections - Google Patents [patents.google.com]
Methodological & Application
"Ethyl 4-hydroxyazepane-1-carboxylate" in the synthesis of kinase inhibitors
Topic: "Ethyl 4-hydroxyazepane-1-carboxylate" in the Synthesis of Kinase Inhibitors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Focus: Ethyl 4-hydroxyazepane-1-carboxylate as a High-Value Fsp³ Building Block
Executive Summary & Strategic Rationale
In the evolution of kinase inhibitors, the "escape from flatland" is a critical design directive. While early inhibitors (Type I/II) relied heavily on planar aromatic systems to occupy the ATP-binding pocket, modern drug discovery emphasizes increased saturation (Fsp³) to improve solubility, selectivity, and metabolic stability.
Ethyl 4-hydroxyazepane-1-carboxylate represents a strategic scaffold in this domain. As a seven-membered, nitrogen-containing heterocycle with a defined hydroxyl handle, it offers unique conformational properties distinct from the ubiquitous piperidine or pyrrolidine analogs.
Key Advantages in Kinase Medicinal Chemistry:
-
Conformational Sampling: The azepane ring adopts flexible twist-chair/twist-boat conformations, allowing the attached pharmacophores to explore novel vectors within the kinase solvent front or allosteric pockets (e.g., RIPK1, LATS1/2).
-
Bifunctionality: The 4-hydroxyl group serves as a versatile attachment point (via Mitsunobu or SN2 reactions) for warheads or hinge-binding motifs, while the ethyl carbamate moiety modulates lipophilicity (logD) and provides metabolic shielding for the secondary amine.
-
Bioisosterism: It acts as a ring-expanded bioisostere of 4-hydroxypiperidine, often resolving intellectual property (IP) conflicts or improving selectivity profiles by altering the vector of substituents.
Chemical Identity & Properties
| Property | Data | Notes |
| Compound Name | Ethyl 4-hydroxyazepane-1-carboxylate | |
| CAS Number | Not widely listed as bulk commodity; see 56515-89-0 (Ketone precursor) | Often synthesized in situ or custom ordered. |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| LogP (Calc) | ~1.2 | Ideal for fragment-based drug design (FBDD). |
| H-Bond Donors/Acceptors | 1 / 3 | 4-OH is the donor; Carbonyls are acceptors. |
| Stereochemistry | Contains 1 Chiral Center (C4) | Usually synthesized as a racemate and separated via Chiral SFC if needed. |
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-hydroxyazepane-1-carboxylate
Rationale: This building block is most reliably accessed via the reduction of the commercially available ketone, Ethyl 4-oxoazepane-1-carboxylate (CAS: 56515-89-0). Direct ring expansion from piperidones is possible but less operationally simple for this specific carbamate.
Reagents:
-
Ethyl 4-oxoazepane-1-carboxylate (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.2 equiv)
-
Methanol (MeOH) (anhydrous)
-
Saturated NH₄Cl solution
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-oxoazepane-1-carboxylate (e.g., 5.0 g, 27.0 mmol) in anhydrous MeOH (50 mL). Cool the solution to 0 °C using an ice bath.
-
Expert Insight: Cooling is critical to minimize transesterification byproducts with the solvent.
-
-
Reduction: Add NaBH₄ (1.23 g, 32.4 mmol) portion-wise over 15 minutes.
-
Caution: Vigorous gas evolution (H₂) will occur. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexanes). The ketone spot (Rf ~0.6) should disappear, and a lower Rf alcohol spot (Rf ~0.3) should appear. Stain with KMnO₄ (alcohol active) or Ninhydrin.
-
-
Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Stir for 15 minutes to decompose borate complexes.
-
Workup: Remove MeOH under reduced pressure. Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Result: The crude oil is typically >95% pure and sufficient for the next step. If needed, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Protocol B: Functionalization via Mitsunobu Coupling
Rationale: In kinase inhibitor synthesis, the 4-hydroxy group is rarely the final motif. It is typically used to attach an aromatic hinge binder or a solvent-exposed tail. The Mitsunobu reaction is preferred over SN2 tosylate displacement for sterically demanding phenols.
Target: Coupling to a Phenolic Kinase Pharmacophore (Ar-OH).
Reagents:
-
Ethyl 4-hydroxyazepane-1-carboxylate (1.0 equiv)
-
Phenol/Heteroaryl-ol (Ar-OH) (1.1 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve the azepane alcohol (1.0 mmol), Ar-OH (1.1 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) under N₂ atmosphere.
-
Addition: Cool to 0 °C . Add DIAD (1.5 mmol) dropwise over 10 minutes.
-
Expert Insight: The solution will turn yellow/orange. If the color fades immediately, add DIAD slower. The persistent color indicates excess reagent.
-
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT and stir overnight (12-16 h).
-
Workup: Concentrate the THF. Triturate the residue with Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1]
-
Purification: Purify the filtrate via flash chromatography.
-
Troubleshooting: Separation of the product from reduced DIAD byproducts can be tricky. Use a gradient of EtOAc/Hexanes. If the product is basic (e.g., contains a pyridine), an amine-functionalized silica column is recommended.
-
Case Study: Integration into RIPK1/Kinase Inhibitor Scaffolds
Context: Recent literature (e.g., J. Med.[2] Chem., Patent WO2020197991) highlights the use of azepanes to replace piperidines in "Linker-Diver" type kinase inhibitors. The ethyl carbamate acts as a lipophilic cap that fits into hydrophobic sub-pockets (e.g., the back-pocket of RIPK1 or the capsid binding site in HIV targets).
Workflow Visualization (DOT Diagram):
Caption: Synthesis workflow for integrating the ethyl 4-hydroxyazepane-1-carboxylate scaffold into kinase inhibitor libraries.
Scientific Integrity & QC (Self-Validating Systems)
A. NMR Characterization
Azepanes exhibit complex NMR spectra due to ring fluxionality.
-
¹H NMR (400 MHz, CDCl₃): Expect the 4-H (methine attached to OH) to appear as a multiplet around 3.9–4.1 ppm . The ethyl carbamate signals will be distinct: quartet at ~4.15 ppm (2H) and triplet at ~1.25 ppm (3H).
-
Pro-Tip: If signals are excessively broad, run the NMR at 50 °C to coalesce the conformers.
B. Stereochemical Control
For kinase targets, stereochemistry at C4 is often non-negotiable.
-
Validation: Use Chiral SFC (Supercritical Fluid Chromatography) to determine enantiomeric excess (ee).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: CO₂/MeOH (with 0.1% DEA).
-
Enzymatic Resolution: If chiral synthesis is too costly, lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) can kinetically resolve the racemic alcohol.
C. Stability Note
The ethyl carbamate (urethane) is robust. It will not degrade under standard acidic (TFA/DCM) or basic (LiOH/THF) conditions used for ester hydrolysis elsewhere in the molecule. It requires harsh conditions (e.g., 6N HCl reflux or TMSI) to remove, making it an excellent "permanent" structural feature for adjusting physicochemical properties.
References
-
Gilead Sciences, Inc. (2020). Bridged Tricyclic Carbamoylpyridone Compounds and Their Pharmaceutical Use. Patent WO2020197991A1. (Describes the synthesis and use of ethyl 4-hydroxyazepane-1-carboxylate as Intermediate 105a).
-
Morris, P. J., et al. (2025). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Journal of Medicinal Chemistry. (Discusses azepane scaffold hopping from piperidine).
-
BenchChem. (2025).[3] Synthesis of Azepane-Based Scaffolds: Application Notes. (General protocols for azepane ring expansion and functionalization).
-
Organic Syntheses. Ethyl Azodicarboxylate (DEAD/DIAD) Usage in Mitsunobu Reactions. Org. Synth. Coll. Vol. 5, p. 544. (Foundational reference for Protocol B).
-
BLD Pharm. Ethyl 4-oxoazepane-1-carboxylate Product Page (CAS 56515-89-0). (Commercial source for the starting material).
Sources
Stereoselective synthesis of "Ethyl 4-hydroxyazepane-1-carboxylate" analogs
Application Note: Strategic Routes for the Stereoselective Synthesis of Ethyl 4-Hydroxyazepane-1-carboxylate Analogs
Introduction & Strategic Overview
The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in protease inhibitors (e.g., Balovaptan), glycosidase inhibitors, and peptidomimetics. Specifically, Ethyl 4-hydroxyazepane-1-carboxylate represents a critical chiral building block. The 4-hydroxy functionality introduces a stereogenic center (
Achieving high enantiomeric excess (ee) in 7-membered rings is synthetically challenging due to conformational flexibility (fluxionality) which complicates standard diastereoselective induction.
This Application Note details two distinct, high-fidelity protocols for synthesizing chiral 4-hydroxyazepane analogs:
-
Route A (Biocatalytic): Stereoselective Ketoreductase (KRED) reduction of the corresponding ketone. This is the preferred route for scalability and high ee (>99%) .
-
Route B (De Novo Chemical): Ring-Closing Metathesis (RCM) of chiral diene precursors. This is the preferred route for structural diversity (e.g., introducing backbone substituents).
Route A: Biocatalytic Resolution (Scalable Protocol)
Principle: This method utilizes an engineered Ketoreductase (KRED) enzyme to reduce Ethyl 4-oxoazepane-1-carboxylate to the desired chiral alcohol. Unlike chemical reductants (e.g., NaBH₄) which yield racemates, KREDs transfer a hydride from a cofactor (NADPH) to a specific face of the ketone, typically yielding >99% ee. To make this economically viable, a Glucose Dehydrogenase (GDH) coupled system recycles the expensive NADPH cofactor.
Target Transformation: Substrate: Ethyl 4-oxoazepane-1-carboxylate Reagents: KRED (Enzyme), NADP+ (Cofactor), Glucose/GDH (Recycling system) Product: (R)- or (S)-Ethyl 4-hydroxyazepane-1-carboxylate
Experimental Workflow Diagram
Figure 1: Coupled enzymatic cycle for the stereoselective reduction of azepan-4-one. The NADPH cofactor is recycled in situ using Glucose Dehydrogenase (GDH).
Detailed Protocol
Materials:
-
Substrate: Ethyl 4-oxoazepane-1-carboxylate (100 mg, 0.54 mmol).
-
Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 or equivalent broad-spectrum panel).
-
Cofactor Mix: NADP+ (1.0 mg), Glucose (200 mg), GDH (5 units).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Solvent: Isopropyl alcohol (IPA) or DMSO (as co-solvent, max 10% v/v).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.0). Add Magnesium Sulfate (1 mM final conc.) to stabilize the enzymes.
-
Substrate Solubilization: Dissolve the azepan-4-one substrate (100 mg) in 0.5 mL DMSO. Note: High organic solvent concentration can denature enzymes; keep DMSO <10% of total volume.
-
Reaction Assembly:
-
In a 20 mL scintillation vial, combine 9 mL Buffer, the Glucose (200 mg), and the GDH/NADP+ mix.
-
Add the KRED enzyme powder (approx. 5–10 mg depending on activity units).
-
Add the substrate solution dropwise while stirring at 250 rpm.
-
-
Incubation: Seal the vial and incubate at 30°C for 24 hours. Maintain gentle agitation.
-
Critical Control Point: Monitor pH. If pH drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH to maintain pH 7.0.
-
-
Workup:
-
Add 10 mL Ethyl Acetate (EtOAc) to quench the reaction.
-
Centrifuge to separate the emulsion/protein precipitate.
-
Extract the aqueous layer 2x with EtOAc.
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Validation: Analyze via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane:IPA 90:10) to determine ee.
Route B: De Novo Synthesis via Ring-Closing Metathesis (RCM)
Principle: When specific backbone substitution is required (e.g., adding a methyl group at C3 or C5), biocatalysis of a simple ketone is insufficient. The RCM approach constructs the 7-membered ring from an acyclic diene. To ensure stereoselectivity at the 4-position, we utilize the "Chiral Pool" strategy, starting with a chiral allylic alcohol derived from an amino acid or tartrate precursor.
Target Transformation: Precursor: Chiral diene (e.g., derived from L-Aspartic acid or chiral allylation). Catalyst: Grubbs II or Hoveyda-Grubbs II. Product: Dehydroazepane (alkene), followed by hydrogenation.
Experimental Workflow Diagram
Figure 2: RCM synthetic pathway.[1] High dilution is critical to favor intramolecular cyclization (ring formation) over intermolecular polymerization.
Detailed Protocol
Materials:
-
Precursor: N-Allyl-N-(1-(but-3-en-1-yl)-2-hydroxyethyl)carbamate (Chiral diene).
-
Catalyst: Grubbs 2nd Generation Catalyst.[2]
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
-
Scavenger: Activated Charcoal or DMSO (for Ruthenium removal).
Step-by-Step Methodology:
-
Pre-Reaction Preparation (The "High Dilution" Rule):
-
7-membered rings are entropically disfavored compared to 5- or 6-membered rings. To prevent dimerization (polymerization), the reaction must be run at high dilution (0.005 M to 0.01 M ).
-
-
Degassing:
-
Place anhydrous DCM in a round-bottom flask. Sparge with Argon for 20 minutes. Oxygen poisons the Ruthenium carbene.
-
-
Catalyst Addition:
-
Dissolve the diene precursor in the degassed DCM.
-
Add Grubbs II catalyst (5 mol%) in one portion under Argon flow.
-
Attach a reflux condenser and heat to 40°C (gentle reflux).
-
-
Monitoring:
-
Stir for 12–18 hours. Monitor by TLC/LCMS. The evolution of ethylene gas drives the equilibrium.
-
-
Quenching & Purification:
-
Hydrogenation (Saturation):
-
Dissolve the resulting azepene (alkene) in MeOH.
-
Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 4 hours.
-
Filter through Celite to obtain the saturated Ethyl 4-hydroxyazepane-1-carboxylate.
-
Comparative Analysis
| Feature | Route A: Biocatalytic (KRED) | Route B: Chemical (RCM) |
| Stereoselectivity | Excellent (>99% ee) | Good (Dependent on precursor purity) |
| Scalability | High (kg scale feasible) | Low/Medium (High dilution limits volume) |
| Atom Economy | High (Water/Buffer based) | Low (Large solvent volumes, heavy metal waste) |
| Flexibility | Limited to available ketones | High (Allows backbone modification) |
| Cost | Low (if enzyme recycled) | High (Ru catalyst cost) |
References
-
Biocatalytic Synthesis of Azepanes: Zawodny, W., et al. (2018).[4][5] Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872–17877.[5] [Link]
-
Photoenzymatic Routes: Hofmann, K., et al. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
-
RCM Methodology for Medium Rings: Grubbs, R. H., & Miller, S. J. (1995). Ring-Closing Metathesis and the Synthesis of Heterocycles. Accounts of Chemical Research. [Link]
-
Imine Reductase Design: Guan, L., et al. (2022). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. [Link]
- General Azepane Synthesis (Patent)
Sources
- 1. scispace.com [scispace.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of Ethyl 4-Hydroxyazepane-1-carboxylate
This Application Note is designed for medicinal chemists and process scientists optimizing the functionalization of Ethyl 4-hydroxyazepane-1-carboxylate .
The guide prioritizes precision chemistry —focusing on the C4-hydroxyl group's reactivity while maintaining the integrity of the ethyl carbamate (N-COOEt) moiety.[1] Unlike the acid-labile tert-butyl carbamate (Boc), the ethyl carbamate is robust, serving often as a permanent structural feature in muscarinic agonists and kinase inhibitors rather than a transient protecting group.[1]
Executive Summary & Chemical Profile[1]
Ethyl 4-hydroxyazepane-1-carboxylate represents a privileged scaffold in drug discovery, particularly for GPCR ligands (e.g., Muscarinic M4 agonists) and kinase inhibitors (e.g., Balanol analogs).[1] The 7-membered azepane ring introduces unique conformational flexibility compared to piperidines, allowing the C4-substituent to explore vector space distinct from standard 6-membered rings.
Structural Analysis[1][2]
-
Nucleophilic Handle: The secondary alcohol at C4 is the primary site for diversification.[1]
-
Electronic Environment: The N-COOEt group withdraws electron density, slightly increasing the acidity of the C4-OH proton compared to a free amine, but reducing the basicity of the ring nitrogen.
-
Stereochemistry: The C4 position is chiral.[1] This guide applies to both racemic and enantiopure starting materials, though specific notes on stereoinversion are provided in the Mitsunobu section.
Reactivity Heatmap
| Reaction Class | Feasibility | Critical Considerations |
| O-Alkylation (SN2) | High | Requires strong base (NaH) or Phase Transfer Catalysis (PTC).[1] Steric hindrance in the 7-membered ring can slow kinetics. |
| O-Acylation | Very High | Rapid reaction with acid chlorides/anhydrides.[1] Standard DMAP catalysis is effective.[1] |
| Mitsunobu Reaction | High | Excellent for stereochemical inversion or installing N/S nucleophiles.[1] |
| Oxidation | High | Clean conversion to 4-oxoazepane (ketone) using Dess-Martin Periodinane.[1] |
| Carbamate Hydrolysis | Low | WARNING: The N-COOEt group is chemically robust.[1] Removal requires harsh conditions (e.g., TMSI or HBr/AcOH) that may compromise C4 modifications.[1] |
Detailed Experimental Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Objective: Installation of aryl/alkyl ethers for SAR exploration. Mechanism: Williamson Ether Synthesis via alkoxide generation.[1]
Reagents:
-
Substrate: Ethyl 4-hydroxyazepane-1-carboxylate (1.0 equiv)[1]
-
Electrophile: Benzyl bromide / Alkyl iodide (1.2–1.5 equiv)[1]
-
Base: Sodium Hydride (60% dispersion in oil, 1.5 equiv)[1]
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
-
Catalyst (Optional): Tetrabutylammonium iodide (TBAI, 0.1 equiv) for sluggish chlorides.[1]
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried flask under Ar/N2, dissolve the substrate in anhydrous DMF. Cool to 0°C.[1]
-
Deprotonation: Add NaH portion-wise.[1] Evolution of H2 gas will occur.[2] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. Note: The solution typically turns slightly yellow.[1]
-
Electrophile Addition: Cool back to 0°C (optional, depending on electrophile reactivity) and add the alkyl halide dropwise.
-
Reaction: Allow to warm to RT and stir.
-
Quench & Workup: Quench carefully with sat. NH4Cl.[1] Extract with EtOAc (3x).[1][3] Wash organics with H2O (2x) and Brine (1x) to remove DMF.[1] Dry over Na2SO4.
Protocol B: Activation via Tosylation (Leaving Group Installation)
Objective: Converting the -OH into a Tosylate (-OTs) to enable SN2 displacement by amines, thiols, or azides.[1]
Reagents:
-
Substrate (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)[1]
-
Pyridine (solvent & base, or 3.0 equiv in DCM)[1]
-
DMAP (0.1 equiv)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in DCM (0.2 M). Add Pyridine (3.0 equiv) and DMAP (catalytic).[1]
-
Addition: Add TsCl portion-wise at 0°C.
-
Incubation: Stir at RT for 12–24 hours.
-
Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine), then sat.[1] NaHCO3.
-
Stability Note: The resulting Ethyl 4-(tosyloxy)azepane-1-carboxylate is moderately stable but should be used immediately or stored at -20°C to prevent elimination to the alkene (enamide formation).[1]
Protocol C: Stereochemical Inversion (Mitsunobu Reaction)
Objective: Inverting the chiral center (e.g., converting (R)-OH to (S)-Ester) or installing difficult nucleophiles.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Triphenylphosphine (PPh3, 1.5 equiv)[1]
-
Nucleophile (e.g., Benzoic acid, Phenol, Phthalimide) (1.5 equiv)[1]
-
DIAD or DEAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]
-
Solvent: Anhydrous THF or Toluene.[1]
Step-by-Step Methodology:
-
Complexation: Dissolve Substrate, PPh3, and Nucleophile in THF. Cool to 0°C.[1]
-
Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.[1]
-
Reaction: Stir at RT for 12–24 hours.
-
Purification (Critical): Triphenylphosphine oxide (TPPO) is a difficult byproduct.[1]
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from Ethyl 4-hydroxyazepane-1-carboxylate.
Figure 1: Divergent functionalization pathways for Ethyl 4-hydroxyazepane-1-carboxylate.[1] Pathway B inverts stereochemistry upon displacement; Pathway C ablates stereochemistry.[1]
Troubleshooting & Scientific Validation
Conformational Bias & Reaction Rates
The azepane ring is highly flexible, existing in twist-chair and twist-boat conformations.
-
Issue: In SN2 reactions (Protocol B displacement), the nucleophile may struggle to approach the backside of the C4-OTs due to transannular hydrogen interactions.
-
Solution: Use polar aprotic solvents (DMSO, DMF) and elevated temperatures (60–80°C) for displacement reactions to populate higher-energy conformers that expose the reaction center.[1]
Protecting Group Orthogonality
Unlike Boc-protected azepanes, the Ethyl Carbamate is extremely stable.
-
Acid Stability: It survives TFA and 4M HCl/Dioxane.[1] Do not attempt to deprotect using standard Boc protocols.[1]
-
Deprotection: If removal is required, use Trimethylsilyl iodide (TMSI) in DCM or refluxing KOH in Ethanol .[1] Note that these conditions are harsh and may cleave newly formed ether/ester bonds at C4.[1]
Analytical Data Validation
-
NMR Signature: The methylene protons adjacent to the Nitrogen (C2 and C7) will appear as complex multiplets around 3.3–3.6 ppm.[1] The C4-H (methine attached to Oxygen) typically shifts from ~3.9 ppm (OH) to ~4.5–5.0 ppm upon acylation/tosylation.[1]
-
Rotamers: Due to the N-COOEt bond character, NMR spectra may show rotameric broadening or splitting at room temperature. Run NMR at 50°C in DMSO-d6 to coalesce peaks for cleaner integration.
References
-
Vertex Pharmaceuticals Inc. Bridged Tricyclic Carbamoylpyridone Compounds and Their Pharmaceutical Use.[1] WO2020197991A1.[1] (Describes the synthesis and use of ethyl 4-hydroxyazepane-1-carboxylate as a key intermediate).
-
Heptares Therapeutics Ltd. Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. US Patent 10,030,012.[1] (Details the O-alkylation of ethyl 4-hydroxyazepane-1-carboxylate with benzyl halides).
-
Heptares Therapeutics Ltd. Muscarinic M4 Receptor Agonists.[1][4] US Patent Application 2017/0183338A1.[1] (Provides protocols for the tosylation of the C4-hydroxyl group).
-
Swamy, K. C. K., et al. The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009, 109(6), 2551–2651.[1] (General review grounding the stereochemical inversion protocols). [1]
Sources
- 1. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
- 2. 2-[(5-Ethylpyridin-2-yl)methyl]azepane | 881039-99-2 | Benchchem [benchchem.com]
- 3. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Advanced Analytical Characterization of Ethyl 4-hydroxyazepane-1-carboxylate
Introduction & Strategic Context
Ethyl 4-hydroxyazepane-1-carboxylate (Formula: C9H17NO3; MW: 187.24 g/mol ) is a critical seven-membered heterocyclic intermediate. Its structural features—specifically the conformationally flexible azepane ring, the ethyl carbamate protecting group, and the chiral hydroxyl center at C4—make it a highly valued building block in the synthesis of complex neuroactive therapeutics, including muscarinic M4 receptor agonists and bridged tricyclic carbamoylpyridones for HIV treatment .
Because downstream synthetic steps (such as tosylation or Grignard reactions) are highly sensitive to moisture, stereochemistry, and starting material purity, a rigorous, self-validating analytical framework is required . This application note details the orthogonal analytical methodologies required to fully characterize this compound.
Core Analytical Workflow
Analytical workflow for the characterization of ethyl 4-hydroxyazepane-1-carboxylate.
Structural Elucidation: NMR Spectroscopy
Expertise & Experience: The azepane ring undergoes rapid pseudorotation at room temperature, which can lead to signal broadening in 1H NMR. Furthermore, the protons on the C2/C7 carbons (adjacent to the carbamate nitrogen) and the C3/C5/C6 carbons heavily overlap. To establish causality in signal assignment, high-field NMR (≥ 400 MHz) combined with 2D correlation experiments (COSY for vicinal coupling, HSQC for carbon-proton mapping) is mandatory. The ethyl carbamate group provides distinct, non-overlapping signals (a triplet and a quartet) that serve as reliable internal integration standards.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
1H NMR Acquisition: Acquire at 400 MHz using 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.
-
13C NMR Acquisition: Acquire at 100 MHz using 1024 scans, D1 of 2.0 s, with continuous broadband proton decoupling.
-
Validation: Ensure the integration of the ethyl CH3 triplet (δ 1.18) is exactly 3.00. The sum of all integrated multiplet regions must equal the 17 protons of the molecular formula.
Purity Profiling and Mass Spectrometry (LC-MS)
Expertise & Experience: Ethyl 4-hydroxyazepane-1-carboxylate is typically synthesized via the sodium borohydride reduction of ethyl 4-oxoazepane-1-carboxylate . LC-MS is deployed to separate the target alcohol from unreacted ketone precursors. Electrospray Ionization (ESI) in positive mode is highly effective because the carbamate moiety and the hydroxyl group readily coordinate with protons and sodium ions, yielding robust [M+H]+ (m/z 188.1) and[M+Na]+ (m/z 210.1) signals.
Self-Validating Protocol:
-
Chromatography: Inject 1 µL of a 0.1 mg/mL sample onto a C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Gradient: Use Mobile Phase A (0.1% Formic Acid in H2O) and B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 4.0 minutes at 0.4 mL/min.
-
Mass Spectrometry: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.
-
Validation: A blank injection must precede the sample to rule out carryover. The mass error for the [M+H]+ peak must be ≤ 5 ppm for high-resolution systems.
Proposed ESI-MS positive mode fragmentation pathway for m/z 188.1.
Stereochemical Analysis: Chiral HPLC
Expertise & Experience: Because position 4 of the azepane ring is a chiral center, the compound exists as (R) and (S) enantiomers. Biological targets, such as the M4 receptor, exhibit strict stereospecificity . Normal-phase chiral chromatography using an immobilized amylose or cellulose-based stationary phase is required to determine the enantiomeric excess (ee) of the synthesized batch.
Self-Validating Protocol:
-
Column: Chiralpak IC (4.6 x 250 mm, 5 µm).
-
Isocratic Elution: Hexane / Isopropanol (85:15, v/v) at a flow rate of 1.0 mL/min.
-
Detection: UV absorbance at 210 nm (targeting the carbamate π-π* transition).
-
Validation: Inject a racemic standard first. The system is only validated if the resolution (Rs) between the (R) and (S) peaks is ≥ 1.5 (baseline resolution).
Orthogonal Techniques: FTIR and Karl Fischer Titration
Expertise & Experience: The immediate downstream utility of this compound often involves converting the C4 hydroxyl into a leaving group (e.g., via tosylation) . Because tosyl chloride is highly sensitive to hydrolysis, the moisture content of the azepanol intermediate must be strictly controlled. Karl Fischer (KF) titration provides exact quantitative water content, while FTIR offers orthogonal qualitative proof of the hydroxyl group.
Self-Validating Protocol:
-
FTIR: Analyze via Attenuated Total Reflectance (ATR). Look for the broad O-H stretch (~3400 cm⁻¹) and the sharp, intense C=O carbamate stretch (~1680-1700 cm⁻¹).
-
Karl Fischer Titration: Dissolve 100 mg of the sample in anhydrous methanol within the titration vessel. Titrate with a standard Hydranal composite reagent.
-
Validation: Moisture content must be calculated as <0.1% w/w before releasing the batch for moisture-sensitive downstream synthesis.
Quantitative Data Summaries
Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
|---|---|---|---|
| 1.18 | Triplet (t) | 3H | Ethyl -CH3 |
| 1.37 - 1.86 | Multiplet (m) | 6H | Azepane ring -CH2- (C3, C5, C6) |
| 3.07 - 3.44 | Multiplet (m) | 4H | Azepane ring -CH2-N- (C2, C7) |
| 3.75 - 3.85 | Multiplet (m) | 1H | Azepane ring -CH-OH (C4) |
| 4.05 | Quartet (q) | 2H | Ethyl -CH2-O- |
| 4.55 | Doublet (d) | 1H | -OH (Exchangeable with D2O) |
Table 2: Key Chromatographic Parameters
| Parameter | LC-MS (Purity Profiling) | Chiral HPLC (Stereo-Resolution) |
|---|---|---|
| Stationary Phase | C18 (2.1 x 50 mm, 1.7 µm) | Chiralpak IC (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% FA in H2O B: 0.1% FA in Acetonitrile | Hexane / Isopropanol (85:15, v/v) |
| Elution Mode | Gradient (5% to 95% B in 4 min) | Isocratic |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Detection | ESI+ (m/z 188.1 [M+H]+) | UV Absorbance @ 210 nm |
| Critical Metric | Mass error ≤ 5 ppm | Peak Resolution (Rs) ≥ 1.5 |
References
- Title: Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists (US10030012B2)
- Title: Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use (WO2020197991A1)
HPLC analysis of "Ethyl 4-hydroxyazepane-1-carboxylate" and its derivatives
Title: Advanced Analytical Profiling of Ethyl 4-hydroxyazepane-1-carboxylate: A Logic-Driven HPLC-CAD/MS Protocol
Contextualizing the Analyte in Drug Development
Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) and its functionalized derivatives are pivotal scaffolds in contemporary medicinal chemistry. They serve as critical intermediates in the synthesis of muscarinic M4 receptor agonists—promising therapeutics for schizophrenia and Alzheimer's disease (1)[1]—and act as core pharmacophores in bridged tricyclic carbamoylpyridone compounds targeting HIV integrase (2)[2]. Given their critical role in active pharmaceutical ingredient (API) synthesis, rigorous analytical control is mandatory to ensure mass balance and impurity tracking.
Physicochemical Profiling & The Causality of Detection
The molecular architecture of ethyl 4-hydroxyazepane-1-carboxylate dictates a highly specific analytical approach. The molecule consists of a seven-membered saturated azepane ring, an N-ethyl carbamate group, and a secondary hydroxyl moiety.
-
The UV Deficiency: The absence of an extended conjugated
-system or aromaticity means the compound lacks a strong chromophore. While the carbamate carbonyl absorbs weakly at low UV wavelengths (205–210 nm), relying on UV detection during gradient elution (especially with acidic modifiers) leads to severe baseline drift and poor signal-to-noise ratios. -
The CAD Imperative: To achieve accurate mass balance and detect unknown trace impurities without relying on optical properties, Charged Aerosol Detection (CAD) is the logical choice. CAD provides a near-universal, mass-proportional response for non-volatile analytes, making it vastly superior to UV for aliphatic carbamates and ensuring accurate quantitation of trace impurities (3)[3].
-
The MS Orthogonality: Coupling CAD with LC-MS (Electrospray Ionization, ESI+) provides orthogonal data: CAD ensures accurate relative quantitation, while MS provides structural elucidation of the parent compound (
) and its derivatives.
Chromatographic Logic: Stationary and Mobile Phase Selection
-
Stationary Phase: The carbamate nitrogen is non-basic, rendering the molecule neutral but highly polar due to the hydroxyl group. A standard C18 column may suffer from phase collapse (dewetting) under the highly aqueous conditions required to retain this polar analyte. Therefore, a polar-embedded C18 column (e.g., Waters XBridge Shield RP18) or an Aqueous C18 phase is selected to ensure stationary phase hydration and reproducible retention (4)[4].
-
Mobile Phase: A volatile buffer system is strictly required to prevent fouling of both the CAD and MS detectors. A binary gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid, is utilized. Formic acid suppresses the ionization of any residual silanols on the column and ensures sharp peak shapes for any trace basic impurities (e.g., deprotected azepanes).
Visualization: Dual Detection Analytical Workflow
Dual LC-MS and CAD workflow for structural identification and quantitation of azepanes.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system. The analytical run cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.
Step 1: Reagent & Sample Preparation
-
Mobile Phase A (MPA): HPLC-grade Water + 0.1% v/v Formic Acid.
-
Mobile Phase B (MPB): HPLC-grade Acetonitrile + 0.1% v/v Formic Acid.
-
Diluent: Water:Acetonitrile (95:5, v/v). Causality: Matching the initial gradient conditions precisely prevents solvent-induced band broadening (the "solvent effect") at the column head, ensuring sharp peak morphology for early-eluting polar compounds.
-
Standard Preparation: Dissolve the reference standard of ethyl 4-hydroxyazepane-1-carboxylate in the diluent to a final concentration of 1.0 mg/mL. Prepare a sensitivity standard at 0.05% (0.5 µg/mL) to validate the Limit of Quantitation (LOQ).
Step 2: Instrument Configuration
-
Column: Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Flow Rate: 1.0 mL/min.
-
CAD Settings: Evaporator temperature at 35°C; Data collection rate at 10 Hz; Filter at 3.6s.
-
MS Settings: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temp 350°C; Scan range 100-600 m/z.
Step 3: Gradient Elution Execution To account for the CAD response variation during gradient elution (nebulization efficiency changes with organic content), an inverse gradient can be applied post-column if a dual-pump system is available (3)[3]. For standard single-pump setups, the following gradient is optimized for resolution.
Table 1: Optimized HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 95 | 5 | Initial |
| 2.0 | 1.0 | 95 | 5 | Isocratic hold (Retains polar analyte) |
| 12.0 | 1.0 | 40 | 60 | Linear gradient (Elutes lipophilic derivatives) |
| 15.0 | 1.0 | 5 | 95 | Column wash |
| 15.1 | 1.0 | 95 | 5 | Re-equilibration |
| 20.0 | 1.0 | 95 | 5 | End of run |
Step 4: System Suitability Testing (SST) - The Validation Gate Before injecting unknown samples, inject the blank (diluent), the sensitivity standard (0.05%), and six replicates of the 1.0 mg/mL standard. The system is only validated if the following empirical thresholds are met:
Table 2: System Suitability Criteria (Self-Validating Metrics)
| SST Parameter | Target Criterion | Causality / Rationale |
| Blank Interference | No peaks | Ensures diluent/system cleanliness; prevents false positives. |
| S/N of Sensitivity Std | Signal-to-Noise | Validates the detector's capability to quantify trace impurities. |
| Retention Time %RSD | Confirms pump delivery consistency and column equilibration. | |
| Peak Area %RSD | Validates autosampler precision and CAD nebulization stability. | |
| Tailing Factor ( | 0.8 | Ensures absence of secondary interactions (e.g., silanol effects). |
Troubleshooting & Process Optimization
-
Issue: Loss of Retention for Ethyl 4-hydroxyazepane-1-carboxylate.
-
Logic: The analyte is eluting in the void volume due to insufficient hydrophobic interaction.
-
Action: Verify the column is a polar-embedded or aqueous-compatible C18. Ensure the initial gradient is
95% aqueous. Check for phase collapse; if suspected, flush the column with 100% acetonitrile, then re-equilibrate.
-
-
Issue: Non-linear CAD Response at High Concentrations.
-
Logic: CAD response is inherently non-linear over wide dynamic ranges (typically follows a power function
). -
Action: Apply a power-law transformation to the calibration curve in the chromatography data system (CDS), or restrict the quantitation range to the linear pseudo-range (e.g., 0.1 to 10 µg/mL).
-
References
- Title: US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists | Source: Google Patents | URL
- Title: WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use | Source: Google Patents | URL
- Title: Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection | Source: lcms.
- Title: Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review | Source: euacademic.
Sources
- 1. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
- 2. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. euacademic.org [euacademic.org]
Application Note: Protection & Deprotection Strategies for Ethyl 4-hydroxyazepane-1-carboxylate
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of manipulating Ethyl 4-hydroxyazepane-1-carboxylate , a 7-membered heterocyclic scaffold increasingly used in the design of protease inhibitors and balanol analogues.
This guide moves beyond generic textbook advice, focusing on the orthogonal stability between the robust N-ethyl carbamate and the reactive C4-secondary alcohol.
Part 1: Strategic Analysis & Chemoselectivity
The molecule contains two functional handles with vastly different reactivity profiles:
-
C4-Hydroxyl (Secondary Alcohol): Nucleophilic, prone to oxidation, and sterically accessible despite the ring flexibility. This is the primary site for protection during intermediate steps.
-
N1-Ethyl Carbamate (N-COOEt): chemically robust. Unlike Boc (acid-labile) or Cbz (hydrogenolysis-labile), the N-ethyl carbamate is resistant to mild acids, bases, and catalytic hydrogenation.
The Central Challenge: Most researchers treat the N-COOEt as a permanent fixture. However, if your synthesis requires converting the N-ethyl carbamate to a free amine (to install a different pharmacophore), standard hydrolysis often fails. This guide provides a "Nuclear Option" using Iodotrimethylsilane (TMSI) for this specific deprotection.
Part 2: C4-Hydroxyl Protection Protocols
Strategy A: Silyl Protection (TBS)
Best For: Reactions requiring basic conditions (e.g., alkylations, Grignard additions) or oxidation resistance. Rationale: The 7-membered azepane ring is conformationally flexible. Bulky silyl groups like TBDPS or TBS minimize transannular interactions better than smaller groups like TMS.
Protocol 1: TBS Protection of C4-OH
Reagents: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), 2,6-Lutidine, DCM.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Dissolution: Dissolve Ethyl 4-hydroxyazepane-1-carboxylate (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.
-
Base Addition: Add 2,6-Lutidine (1.5 equiv) via syringe. Stir for 5 minutes.
-
Silylation: Dropwise add TBSOTf (1.2 equiv). The reaction is exothermic; maintain temperature < 5 °C.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1). Staining with KMnO₄ is required as the silyl ether may have weak UV activity.
-
Success Indicator: Disappearance of the polar alcohol spot (Rf ~0.2) and appearance of a non-polar spot (Rf ~0.8).
-
-
Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove lutidine), then brine. Dry over MgSO₄.
-
Purification: Flash chromatography (SiO₂).
Strategy B: Ester Protection (Benzoyl)
Best For: Reactions requiring acidic conditions (where TBS might cleave) or to induce crystallinity/UV absorbance.
Protocol 2: Benzoylation
Reagents: Benzoyl Chloride (BzCl), Pyridine, DMAP (cat).
-
Dissolution: Dissolve substrate (1.0 equiv) in Pyridine (0.5 M concentration).
-
Addition: Add DMAP (0.1 equiv) followed by BzCl (1.2 equiv) at 0 °C.
-
Reaction: Stir at RT for 4–6 hours.
-
Critical Workup Step: Pyridine removal is difficult. Dilute with EtOAc and wash extensively with CuSO₄ solution (turns dark blue upon complexing pyridine) until the aqueous layer remains light blue.
-
Result: Yields a UV-active, lipophilic intermediate stable to TFA and mild hydrogenation.
Part 3: Deprotection Strategies
Protocol 3: C4-Silyl Deprotection (Regeneration of OH)
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Reaction: Dissolve the TBS-protected azepane in THF (0.2 M). Add TBAF (1.0 M in THF, 1.5 equiv).
-
Time: Stir at RT for 2 hours.
-
Purification Note: TBAF byproducts can be viscous. Scavenge excess fluoride with solid CaCl₂ or perform an aqueous wash with sat. NH₄Cl before chromatography.
Part 4: The "Hard" Protocol – N-Carbamate Cleavage
Removing the N-Ethyl Carbamate to yield the free amine (or N-H azepane) is chemically difficult because the ethyl group is not an efficient leaving group. Acidic hydrolysis (HBr/AcOH) often degrades the ring or racemizes chiral centers.
The Solution: Iodotrimethylsilane (TMSI) mediated cleavage. Mechanism: TMSI silylates the carbonyl oxygen, activating the C-O bond for iodide attack, releasing Ethyl Iodide and the silyl carbamate, which hydrolyzes to the amine.
Protocol 4: TMSI-Mediated N-Deprotection
Safety Warning: TMSI is extremely moisture-sensitive and corrosive.
-
In Situ Generation (Cheaper/Safer): Instead of neat TMSI, use TMSCl + NaI.
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Dissolve Ethyl 4-hydroxyazepane-1-carboxylate (or its O-protected variant) in MeCN (0.2 M).
-
Add Sodium Iodide (NaI, 4.0 equiv). Stir until dissolved.
-
Add TMSCl (Trimethylsilyl chloride, 4.0 equiv) dropwise. The solution will turn yellow/orange (I₂ formation).
-
-
Reflux: Heat to reflux (80 °C) for 6–12 hours.
-
Monitoring: Monitor by LC-MS (loss of mass 72 Da: -COOEt + H).
-
-
Quench: Cool to RT. Add MeOH (excess) to quench silyl species.
-
Workup: Concentrate. Redissolve in 1M HCl (aqueous) and wash with Ether (to remove organic byproducts). Basify the aqueous layer (pH 12) with NaOH and extract the free amine azepane into DCM/IPA (3:1).
Part 5: Workflow Visualization
The following diagram illustrates the orthogonal pathways for manipulating the azepane scaffold.
Caption: Orthogonal protection logic showing reversible C4-OH protection and the irreversible cleavage of the N-terminal ethyl carbamate.
Part 6: Summary of Stability Data
| Protecting Group | Reagent | Stability (pH < 4) | Stability (pH > 10) | Hydrogenolysis | Removal Condition |
| N-COOEt (Ethyl) | Pre-installed | High | High | Stable | TMSI / Reflux |
| O-TBS (Silyl) | TBSOTf | Low (Cleaves) | High | Stable | TBAF / F⁻ |
| O-Bz (Benzoyl) | BzCl | High | Low (Hydrolyzes) | Stable | NaOMe / MeOH |
| O-Bn (Benzyl) | BnBr/NaH | High | High | Unstable | H₂ / Pd-C |
References
-
Azepane Scaffold Synthesis & Utility
-
General Hydroxyl Protection (Silyl Ethers)
-
Carbamate Cleavage Strategies
- TMSI Mediated Cleavage (Mechanism & Protocol): Jung, M. E., & Lyster, M. A. (1977). Conversion of alkyl carbamates to amines via treatment with iodotrimethylsilane. J. Chem. Soc., Chem. Commun. (Classic mechanistic reference for the TMSI protocol described above).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. connectsci.au [connectsci.au]
- 6. Frontiers | Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists [frontiersin.org]
Scale-up synthesis of "Ethyl 4-hydroxyazepane-1-carboxylate" for preclinical studies
Application Note: Scalable Synthesis of Ethyl 4-hydroxyazepane-1-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 4-hydroxyazepane-1-carboxylate , a critical seven-membered heterocyclic scaffold used in preclinical drug development (e.g., for kinase inhibitors and GPCR ligands).
While laboratory-scale methods often rely on hazardous diazomethane or expensive chromatographic separations, this guide presents a process-intensified route suitable for multi-gram to kilogram scale-up. The strategy utilizes the Buchner-Curtius-Schlotterbeck ring expansion of ethyl 4-oxopiperidine-1-carboxylate using ethyl diazoacetate (EDA), followed by decarboxylation and chemoselective reduction.
Key Advantages of this Protocol:
-
Safety: Replaces gaseous diazomethane with liquid ethyl diazoacetate (EDA), utilizing controlled addition rates to manage exotherms.
-
Scalability: Avoids column chromatography for intermediates; utilizes crystallization and distillation.
-
Cost-Efficiency: Uses commercially available 4-piperidone derivatives.
Strategic Route Analysis
The synthesis of 4-substituted azepanes poses a regioselectivity challenge. Direct cyclization (e.g., Dieckmann condensation) often yields mixtures or requires complex diester precursors.
Selected Route: Ring Expansion & Reduction We employ a ring expansion strategy starting from the commercially available ethyl 4-oxopiperidine-1-carboxylate. This method guarantees the position of the ketone (and subsequent hydroxyl group) relative to the nitrogen.
Reaction Pathway:
-
Ring Expansion: Lewis acid-catalyzed insertion of EDA into the 4-piperidone ring to form a
-keto ester intermediate. -
Decarboxylation: Removal of the ester moiety to yield ethyl 4-oxoazepane-1-carboxylate.
-
Reduction: Hydride reduction of the ketone to the target alcohol.
Figure 1: Synthetic pathway for Ethyl 4-hydroxyazepane-1-carboxylate.
Process Development & Safety Protocols
Critical Safety Control Point: Ethyl Diazoacetate (EDA)
EDA is a shock-sensitive and potentially explosive reagent.[1] However, it is widely used in industry under strict controls.
-
Dilution: Never use neat EDA. Always dilute in a non-halogenated solvent (e.g., Toluene or DCM) to <20% w/w.
-
Thermal Control: The ring expansion is exothermic and releases
gas. Reactor headspace must be continuously swept with inert gas to prevent pressurization. -
Quenching: Residual EDA must be quenched with acetic acid or dilute
before workup.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-oxoazepane-1-carboxylate
Objective: Expand the 6-membered piperidone to the 7-membered azepane ketone. This is a telescoped procedure combining expansion and decarboxylation.
Reagents:
-
Ethyl 4-oxopiperidine-1-carboxylate (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv) - Handle with extreme care
-
Boron trifluoride diethyl etherate (
) (1.1 equiv) -
Dichloromethane (DCM) (anhydrous)
-
Sodium Chloride (NaCl), DMSO, Water (for decarboxylation)
Protocol:
-
Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, nitrogen inlet/outlet, and a pressure-equalizing addition funnel. Cool the reactor to -25°C.
-
Charge: Add ethyl 4-oxopiperidine-1-carboxylate (e.g., 100 g) dissolved in anhydrous DCM (10 vol).
-
Catalyst Addition: Add
slowly, maintaining temperature < -20°C. Stir for 15 min. -
Expansion (The Critical Step):
-
Dissolve EDA in DCM (1:1 v/v).
-
Add the EDA solution dropwise over 2–4 hours. Crucial: Monitor gas evolution (
). If gas evolution spikes or temperature rises > -15°C, stop addition immediately. -
Mechanism Note: The reaction produces a
-keto ester intermediate (ethyl 1,4-bis(ethoxycarbonyl)azepan-5-one regioisomer mixture).
-
-
Workup: Once conversion is complete (TLC/GC), quench with saturated aqueous
. Separate phases. Wash organic layer with brine, dry over , and concentrate to yield the crude -keto ester oil.[2] -
Decarboxylation (Krapcho Conditions):
-
Dissolve the crude oil in DMSO (5 vol). Add NaCl (1.5 equiv) and water (2 equiv).
-
Heat to 140–150°C for 4–6 hours.
evolution will be observed. -
Endpoint: Monitor by HPLC for disappearance of the ester peak.
-
-
Isolation: Cool to room temperature. Dilute with water (10 vol) and extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with water (to remove DMSO) and brine.
-
Purification: Vacuum distillation is recommended for high purity, but the crude ketone is often pure enough (>90%) for the next step.
Yield Expectation: 65–75% (over 2 steps).[3]
Step 2: Reduction to Ethyl 4-hydroxyazepane-1-carboxylate
Objective: Chemoselective reduction of the ketone to the alcohol without affecting the carbamate.
Reagents:
-
Ethyl 4-oxoazepane-1-carboxylate (from Step 1)
-
Sodium Borohydride (
) (0.5 equiv) -
Ethanol (absolute)
Protocol:
-
Dissolution: Dissolve the ketone (e.g., 50 g) in Ethanol (10 vol). Cool to 0°C.
-
Reduction: Add
portion-wise over 30 minutes. The reaction is mildly exothermic.-
Note: 0.5 equiv is theoretically sufficient (provides 2 hydrides), but 0.6–0.7 equiv ensures full conversion.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Visualize with
stain; Alcohol is more polar than ketone). -
Quench: Cool to 0°C. Slowly add Acetone (1 vol) to quench excess hydride, followed by saturated
solution. -
Workup: Concentrate under vacuum to remove Ethanol. Extract the aqueous residue with DCM or Ethyl Acetate.
-
Final Purification:
-
The product is a viscous oil.
-
If high purity is required (>98%), perform a short-path distillation (high vacuum) or silica gel filtration (Eluent: 50% EtOAc/Hexanes).
-
Yield Expectation: 85–95%.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow viscous oil |
| Purity | HPLC (UV 210 nm) | > 97.0% |
| Identity | 1H-NMR (CDCl3) | Confirms azepane ring protons (1.6-3.5 ppm), Ethyl group (1.2, 4.1 ppm), CH-OH (3.9 ppm) |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (DCM < 600 ppm) |
| Water Content | Karl Fischer | < 0.5% w/w |
1H NMR Diagnostic Signals (400 MHz, CDCl3):
-
1.25 (t, 3H,
of ester) -
1.60–2.00 (m, 6H, Ring
) -
3.20–3.60 (m, 4H,
) -
3.90 (m, 1H,
) -
4.15 (q, 2H,
of ester)
References
-
Industrial Scale-up of Azepanones
-
Safety of Ethyl Diazoacetate
-
Dieckmann Condensation Alternative (Context)
-
General Azepane Synthesis
Disclaimer: This protocol involves hazardous reagents (Ethyl Diazoacetate). It should only be performed by trained personnel in a properly equipped facility. Always consult the specific MSDS for all chemicals before use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
"Ethyl 4-hydroxyazepane-1-carboxylate" synthesis byproduct identification
Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have guided countless research teams through the nuances of heterocyclic reduction. While the conversion of ethyl 4-oxoazepane-1-carboxylate to ethyl 4-hydroxyazepane-1-carboxylate via sodium borohydride (NaBH₄) appears as a standard ketone reduction on paper, the 7-membered azepane ring and the urethane (carbamate) protecting group introduce unique mechanistic vulnerabilities[1].
This guide is designed to provide you with a self-validating protocol, mechanistic insights, and targeted troubleshooting strategies to identify and eliminate common synthesis byproducts.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must map the thermodynamic and kinetic pathways of our reaction system. The diagram below illustrates the intended reduction pathway alongside the most common side reactions caused by reagent, solvent, or workup errors.
Mechanistic workflow of azepanone reduction and potential byproduct pathways.
Validated Standard Operating Procedure (SOP)
To ensure scientific integrity, every step in this protocol is designed as a self-validating system. We do not just perform actions; we control the chemical environment to actively suppress byproduct formation.
Step 1: Solvent Selection & Preparation
-
Action: Dissolve ethyl 4-oxoazepane-1-carboxylate (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Causality: Many literature protocols suggest methanol for NaBH₄ reductions[1]. However, for ethyl carbamates, methanol is a critical liability. NaBH₄ in methanol generates trace methoxide ions. Methoxide is a strong nucleophile that will attack the ethyl carbamate, resulting in transesterification. By using ethanol, any generated ethoxide simply regenerates the starting material, creating a self-correcting solvent system.
Step 2: Temperature Control
-
Action: Chill the solution to 0°C using an ice/water bath under a nitrogen atmosphere[1].
-
Causality: The hydride transfer is highly exothermic. Elevated temperatures increase the kinetic energy of the system, promoting side reactions such as ketone hydration or over-alkylation[2].
Step 3: Hydride Addition
-
Action: Add Sodium Borohydride (NaBH₄, 1.5 - 2.0 eq) portion-wise over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Causality: Portion-wise addition prevents thermal runaway. NaBH₄ selectively targets the electrophilic ketone carbon without reducing the less electrophilic carbamate carbonyl.
Step 4: Hydrolytic Quench
-
Action: Cool the reaction back to 0°C. Slowly dropwise add saturated aqueous NH₄Cl until gas evolution (H₂) ceases. Crucial: Stir vigorously for at least 45–60 minutes at room temperature.
-
Causality: The reduction forms a stable tetraalkoxyborate intermediate. A rapid water quench fails to break the strong B-O bonds, leaving your product trapped in the aqueous layer as a water-soluble boron complex. Extended stirring with mild NH₄Cl ensures complete hydrolysis without dropping the pH low enough to trigger dehydration.
Step 5: Isolation
-
Action: Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with the water bath strictly below 40°C .
-
Causality: The 4-hydroxyl group on a 7-membered ring is highly susceptible to thermal elimination. Keeping the bath temperature low prevents the formation of the azepene byproduct.
Troubleshooting FAQs: Byproduct Identification
Q1: My LC-MS shows a major peak at m/z 174 [M+H]⁺ instead of the expected 188 [M+H]⁺. What happened? A: You are observing the Transesterification Byproduct . The expected product, ethyl 4-hydroxyazepane-1-carboxylate, has a molecular weight of 187.24. An m/z of 174 corresponds to methyl 4-hydroxyazepane-1-carboxylate (MW 173.21). If you used methanol as your solvent, the basic conditions generated by NaBH₄ caused the methoxide to swap with your ethyl group. Fix: Switch your solvent to absolute ethanol.
Q2: The reaction went to 100% conversion by TLC, but my isolated yield is less than 30%. Where is the rest of my mass? A: Your product is suffering from Borate Trapping . You did not allow sufficient time for the tetraalkoxyborate intermediate to hydrolyze during the quench. Because the boron complex is highly polar, it remained in the aqueous phase during your ethyl acetate extraction. Fix: After adding your NH₄Cl quench, you must stir the biphasic mixture vigorously for at least 45 minutes to break the B-O bonds and release the free alcohol.
Q3: NMR analysis of my purified product shows unexpected peaks around 5.7 ppm. How did this form? A: Those peaks correspond to alkene protons, indicating the formation of ethyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (the dehydration byproduct). The 4-hydroxyl group on the flexible azepane ring can undergo E1/E2 elimination if exposed to strong acids (e.g., quenching with HCl instead of NH₄Cl) or excessive heat. Fix: Ensure your aqueous quench maintains a pH > 6, and never let your rotary evaporator bath exceed 40°C during solvent removal.
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄ to force a faster reduction? A: Absolutely not. LiAlH₄ lacks chemoselectivity. While it will reduce the ketone, it will also attack the carbamate protecting group, cleaving the C-O bond and reducing the carbonyl to a methyl group. This will yield 1-methylazepan-4-ol (an N-methyl tertiary amine) instead of your desired N-protected product.
Quantitative Data: Byproduct Diagnostic Table
Use this reference table to rapidly diagnose issues based on your analytical data.
| Byproduct Identity | Root Cause | Diagnostic Marker (LC-MS / NMR) | Mitigation Strategy |
| Methyl 4-hydroxyazepane-1-carboxylate | Transesterification via MeOH solvent | m/z 174 [M+H]⁺; Sharp singlet at ~3.7 ppm (OMe) | Use absolute EtOH as the reaction solvent. |
| Borate-Product Complex | Incomplete hydrolysis during quench | Low isolated yield; broad, unresolved peaks in crude NMR | Quench with sat. NH₄Cl, stir vigorously for >45 mins. |
| Ethyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | Acid-catalyzed or thermal dehydration | m/z 170[M+H]⁺; Alkene protons at ~5.7 ppm | Maintain pH > 6; evaporate solvents strictly < 40°C. |
| 1-Methylazepan-4-ol | Over-reduction of the carbamate group | m/z 130 [M+H]⁺; Complete loss of ethyl signals | Avoid strong hydrides (LiAlH₄); strictly use NaBH₄ or STAB. |
References
- Brown, F., et al. (2018). Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. (US Patent No. 10,030,012 B2). U.S. Patent and Trademark Office.
- Livermore, D., et al. (2017). Piperidine derivatives as muscarinic M4 receptor agonists. (US Patent App. 2017/0183338 A1). U.S. Patent and Trademark Office.
Sources
Purification of "Ethyl 4-hydroxyazepane-1-carboxylate" from reaction mixtures
Technical Support Center: Purification of Ethyl 4-hydroxyazepane-1-carboxylate
Product ID: E-4-HA-1-C CAS (Analogous): 102661-82-3 (N-Boc variant reference) Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The Molecule & The Challenge
You are likely synthesizing Ethyl 4-hydroxyazepane-1-carboxylate via the reduction of its ketone precursor (Ethyl 4-oxoazepane-1-carboxylate) using Sodium Borohydride (
While the chemistry appears simple (
-
Boron Chelation: The resulting secondary alcohol and the carbamate carbonyl can form stable, water-soluble complexes with boron byproducts, leading to massive yield loss during aqueous workup.[1][2]
-
High Polarity: The compound often "streaks" on silica gel, co-eluting with impurities.[1][2]
-
Viscosity: It typically isolates as a viscous oil that traps solvents, mimicking wetness or impurity.[1][2]
This guide provides a self-validating workflow to isolate the target in >95% purity.
Module 1: The Quench & Workup (The "Crude" Phase)
Most yield is lost here, not on the column.[2]
The Problem: Standard water/brine washes fail to break the Boron-Oxygen bond formed during reduction.[1][2] The boron complex remains in the aqueous layer or forms an emulsion.[1][2]
The Solution: You must perform an Acidic Methanol Quench or a Tartrate Chelation .[1][2]
Protocol A: The Methanol Azeotrope (Recommended for <5g scale)[1][2]
-
Quench: Add excess Methanol (MeOH) dropwise to the reaction mixture until gas evolution ceases.
-
Concentrate: Rotovap to dryness. You will see a white gum.[1][2]
-
Redissolve & Repeat: Redissolve the gum in MeOH and rotovap again. Repeat this 3 times.
-
Partition: Dissolve the residue in Dichloromethane (DCM) and wash once with saturated Sodium Bicarbonate (
).
Protocol B: The Tartrate Workup (Recommended for >5g scale)[1][2]
-
Quench: Slowly add Saturated Aqueous Ammonium Chloride (
). -
Complexation: Add 10% Potassium Sodium Tartrate (Rochelle's Salt) solution. Stir vigorously for 2 hours.
-
Extraction: Extract with DCM (
). Avoid Ethyl Acetate (EtOAc) if possible, as DCM solubilizes the polar carbamate better.[1][2]
Module 2: Flash Chromatography (The "Separation" Phase)
The Problem: The compound is UV-weak (only the carbamate absorbs at ~210 nm) and streaks on silica.[1][2]
The Solution: Use a polar modifier and specific visualization stains.[1][2]
Data Table: Chromatographic Parameters
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (40–63 µm) | Neutral silica preferred.[1][2] |
| Mobile Phase A | 100% DCM | Weak elution.[1][2] |
| Mobile Phase B | 5% MeOH in DCM | Strong elution (Product elutes here). |
| Alternative System | 50% EtOAc / 50% Hexane | Only if the compound is less polar than expected.[1][2] |
| 0.35 – 0.45 | In 5% MeOH/DCM.[1][2] | |
| Visualization | PMA (Phosphomolybdic Acid) | Dip and heat.[1][2] Product turns dark blue/black.[1][2] |
| Visualization (Alt) | KMnO4 | Product turns yellow on pink background. |
| Avoid | Ninhydrin | The carbamate nitrogen is not basic enough to stain well.[1][2] |
Step-by-Step Gradient Protocol:
-
Equilibrate: Column with 100% DCM.
-
Load: Dissolve crude oil in minimum DCM. If viscous, add a pinch of silica, evaporate to dryness, and "dry load" the powder.[1][2]
-
Elute:
Module 3: Troubleshooting & FAQs
Q1: The product is an oil, but I need a solid. How do I crystallize it?
-
Technical Insight: Racemic 4-hydroxyazepanes are notoriously difficult to crystallize due to their conformational flexibility (ring puckering).[1][2]
-
Action:
-
Dry the oil under High Vacuum (<1 mbar) for 12 hours with mild heating (40°C).
-
If it remains an oil, triturate with cold Pentane or Diethyl Ether.[1][2] Scratch the flask wall with a glass rod.[1][2]
-
Last Resort: If you need a solid for X-ray or storage, derivatize the alcohol to a p-Nitrobenzoate ester (solid, high MP).[1][2]
-
Q2: I see two spots on TLC that are very close. Is this the enantiomers?
-
Diagnosis: This is likely Rotamers .[1][2] The carbamate bond (
) has restricted rotation, often showing "split" NMR signals or smeared TLC spots.[1][2] -
Test: Run the TLC plate at a higher temperature (if possible) or run a high-temperature NMR (
in DMSO- ). If the peaks/spots coalesce, it is one compound.[1][2]
Q3: My yield is >100%. What is the impurity?
-
Diagnosis: Solvent entrapment.[1][2] The 7-membered ring forms a "pocket" that traps DCM or MeOH.[1][2]
-
Action: Run a
-NMR. Check for a singlet at 5.30 (DCM) or 3.49 (MeOH).[1][2] You must use high vacuum + heat to remove this.[1][2]
Module 4: Visualization & Logic Flow
Workflow Diagram: Purification Logic
Caption: Logical flow for the workup and purification of polar azepane derivatives, differentiating by reaction scale.
References
-
Reduction of N-Protected Ketones
- Methodology: "Sodium Borohydride (NaBH4) Reduction." Organic Chemistry Portal.
-
Workup of Boron Reagents
- Technique: "Work-up of Boron/Aluminum Hydride Reductions." University of Rochester, Not Voodoo. (Detailed Rochelle's salt and MeOH quench protocols).
-
Synthesis of Azepane Scaffolds
- Context: "Synthesis of Azepane Derivatives as HCV NS5B Polymerase Inhibitors." Journal of Medicinal Chemistry.
-
Chromatography of Polar Amines
Sources
Technical Support Center: Ethyl 4-hydroxyazepane-1-carboxylate Reaction Optimization
Welcome to the Technical Support Center for Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5). As a critical 7-membered heterocyclic intermediate in the synthesis of muscarinic M4 receptor agonists and HIV integrase inhibitors [1], optimizing the functionalization of its secondary hydroxyl group is essential for downstream success.
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols designed to help researchers overcome common synthetic bottlenecks such as poor nucleophilicity, competing elimination reactions, and stereochemical erosion.
Synthetic Workflow & Functionalization Pathways
Figure 1: Divergent synthetic workflows for Ethyl 4-hydroxyazepane-1-carboxylate functionalization.
Troubleshooting Guides & FAQs
Q1: Why is my O-alkylation (benzylation) of ethyl 4-hydroxyazepane-1-carboxylate proceeding so slowly, even with an excess of NaH? Causality: The 4-position of the 7-membered azepane ring is sterically hindered and prone to transannular interactions, making the resulting secondary alkoxide significantly less nucleophilic than a primary alkoxide. Solution: Introduce a phase-transfer catalyst like Tetrabutylammonium iodide (TBAI). TBAI converts benzyl bromide to the highly reactive benzyl iodide in situ and enhances the solubility of the alkoxide intermediate in ethereal solvents. This modification dramatically accelerates the reaction and pushes it to completion [1].
Q2: During the tosylation of (R)-ethyl 4-hydroxyazepane-1-carboxylate, I am observing significant elimination byproducts (alkenes). How can I favor the formation of the tosylate? Causality: The 7-membered ring possesses high conformational flexibility. Under basic conditions or elevated temperatures, the ring can easily adopt an anti-periplanar geometry that perfectly aligns the leaving group and an adjacent proton, heavily favoring E2 elimination over substitution. Solution: Use pyridine as both the solvent and the base, and strictly maintain the reaction temperature at or below 25 °C (ideally starting at 0 °C). Avoid stronger, more sterically hindered bases like Triethylamine (TEA) or DMAP, which can actively promote the E2 pathway [2].
Q3: I need to invert the stereocenter of (S)-ethyl 4-hydroxyazepane-1-carboxylate to install an amine. Is SN2 displacement of the tosylate the best route? Causality: Direct SN2 displacement on a 7-membered ring secondary tosylate is notoriously sluggish. The incoming nucleophile faces severe steric repulsion from the ring's axial hydrogens, which often leads to competing E1/E2 pathways and eroded enantiomeric excess (ee). Solution: Bypass the tosylate intermediate entirely by utilizing a Mitsunobu reaction. Using Diphenylphosphoryl azide (DPPA), DIAD, and Triphenylphosphine (PPh3) provides a concerted, stereospecific inversion pathway to form the azide, which can subsequently be reduced to the amine via a Staudinger reduction.
Quantitative Data: O-Benzylation Condition Optimization
The following table summarizes the optimization of O-benzylation conditions, demonstrating the critical role of TBAI in overcoming the steric hindrance of the azepane ring.
| Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Observation / Issue |
| NaH (no catalyst) | THF | 25 | 24 | < 30% | Sluggish reaction, >60% unreacted starting material. |
| NaH / TBAI (0.2 eq) | THF | 0 to 25 | 16 | 85% | Optimal conversion; clean product profile. |
| KOH / 18-Crown-6 | Toluene | 80 | 12 | 45% | Significant E2 elimination and ring-opening side reactions. |
Validated Experimental Protocols
Protocol A: TBAI-Catalyzed O-Benzylation[1]
This protocol is optimized to maximize nucleophilic attack while suppressing base-catalyzed degradation.
-
Preparation: Dissolve ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq, ~10 mmol) and TBAI (0.2 eq, 2.0 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.
-
Deprotonation: Cool the flask to 0 °C using an ice/water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.
-
Electrophile Addition: Add benzyl bromide (3.0 eq) dropwise via syringe.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 16 hours.
-
Workup: Quench the reaction carefully with cold water (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography, eluting with a gradient of 0-30% petroleum ether/ethyl acetate.
-
Validation Checkpoint: Monitor the reaction via TLC (Silica, 30% EtOAc/Petroleum Ether). The starting alcohol stains strongly with KMnO4 (
~0.2), while the O-benzyl product moves higher ( ~0.6) and is UV active. LC-MS will confirm the product with an mass of 278.36.
Protocol B: Mild Tosylation of the Secondary Alcohol [2]
This protocol minimizes the E2 elimination pathway inherent to flexible 7-membered rings.
-
Preparation: In an oven-dried flask, dissolve (R)-ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq, ~2.5 mmol) in anhydrous pyridine (2.0 mL).
-
Activation: Cool the solution to 0 °C. Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 3.0 mmol) in small portions over 5 minutes.
-
Propagation: Allow the mixture to slowly warm to room temperature. Stir strictly for 3 hours. Do not exceed 25 °C or leave overnight, as extended times promote elimination.
-
Workup: Partition the reaction mixture between DCM (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with cold 1N HCl (3 x 15 mL) to remove residual pyridine, followed by a brine wash (15 mL).
-
Isolation: Dry the organic phase over MgSO4, concentrate in vacuo, and purify via column chromatography (petroleum ether to EtOAc) to yield (R)-ethyl 4-(tosyloxy)azepane-1-carboxylate.
-
Validation Checkpoint: Monitor by LC-MS. The target tosylate will show an
peak at 342.14. If an peak at 170.1 (the eliminated alkene) begins to accumulate, quench the reaction immediately.
References
- Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists Google P
- Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists (Continuation)
Common impurities in commercial "Ethyl 4-hydroxyazepane-1-carboxylate"
Welcome to the technical support guide for Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 144343-52-8). This document is intended for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities encountered during the use of this compound in experimental settings.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Ethyl 4-hydroxyazepane-1-carboxylate and what is its primary application?
Ethyl 4-hydroxyazepane-1-carboxylate is a heterocyclic organic compound featuring a seven-membered azepane ring. This structure is of significant interest in medicinal chemistry as a versatile building block for the synthesis of more complex pharmaceutical agents. Azepane derivatives are explored for a variety of therapeutic applications due to their conformational flexibility, which allows them to mimic peptide β-turns and interact with biological targets.[1]
Q2: What are the main categories of impurities I might find in a commercial batch of this compound?
Commercial batches can contain several types of impurities, which can generally be classified into three categories:
-
Process-Related Impurities: These are substances formed during the synthesis of the final product. They include unreacted starting materials, intermediates, and by-products from side reactions. For this specific compound, a key process-related impurity is often the unreduced keto-precursor, Ethyl 4-oxoazepane-1-carboxylate.[2]
-
Residual Solvents: Small amounts of solvents used during the synthesis and purification steps may remain in the final product. Common solvents include ethers (like THF), ethyl acetate, and alcohols.
-
Degradation Products: These impurities form if the compound breaks down during storage or handling. A primary degradation pathway is the hydrolysis of the ethyl carbamate group, especially under acidic or basic conditions, to yield 4-hydroxyazepane.[3][4]
Q3: How should I store Ethyl 4-hydroxyazepane-1-carboxylate to ensure its stability?
To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry place, away from direct light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation, although hydrolysis is the more common degradation pathway.
Q4: What are the recommended analytical methods for assessing the purity of my sample?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying residual solvents and volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to identify and quantify major impurities if appropriate standards are available.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): A quick method for identity confirmation by comparing the sample's spectrum to a reference standard.[2]
Part 2: Troubleshooting Guide - Identifying and Mitigating Common Impurities
This section addresses specific issues you may encounter during your experiments, linking them to potential impurities and providing actionable solutions.
Issue 1: My NMR spectrum shows an unexpected carbonyl peak (~210 ppm in ¹³C NMR) and is missing the characteristic alcohol proton signal.
-
Probable Cause: This is a strong indication of the presence of the unreduced precursor, Ethyl 4-oxoazepane-1-carboxylate . This is the most common process-related impurity, arising from incomplete reduction during the synthesis.
-
Causality: The synthesis of Ethyl 4-hydroxyazepane-1-carboxylate typically involves the reduction of the corresponding ketone.[5] If the reduction reaction does not go to completion, the starting ketone will remain in the final product. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6]
-
Troubleshooting & Mitigation:
-
Confirm Identity: Compare your spectrum with a reference spectrum of Ethyl 4-oxoazepane-1-carboxylate if available.
-
Purification: The polarity difference between the alcohol (product) and the ketone (impurity) is significant, making chromatographic separation highly effective. See the protocol for Column Chromatography Purification below.
-
Chemical Remediation (for advanced users): If the impurity level is high, consider re-subjecting the material to reduction conditions (e.g., NaBH₄ in ethanol). This should be done with caution as it requires a full reaction work-up and re-purification.
-
Issue 2: My mass spectrometry (LC-MS or GC-MS) results show a peak with a lower molecular weight corresponding to the loss of the ethoxycarbonyl group.
-
Probable Cause: This peak likely corresponds to 4-hydroxyazepane , a degradation product resulting from the hydrolysis of the ethyl carbamate moiety.
-
Causality: Carbamates can undergo hydrolysis under either acidic or basic conditions, cleaving the ester linkage to form the corresponding amine, ethanol, and carbon dioxide.[3][4] This can occur if the compound is exposed to acidic/basic media during work-up, chromatography (e.g., on non-neutral silica gel), or improper storage.
-
Troubleshooting & Mitigation:
-
pH Control: Ensure all aqueous solutions used during work-up are pH-neutral. Use buffered solutions if necessary.
-
Chromatography Conditions: When performing silica gel chromatography, consider using a silica gel that has been neutralized (e.g., by washing with a triethylamine-containing solvent system and then re-equilibrating) to prevent on-column degradation.
-
Storage: Store the compound in a neutral, anhydrous environment.
-
Purification: The resulting amino alcohol is significantly more polar and has a free basic nitrogen. It can be removed via an acidic wash during liquid-liquid extraction or by standard column chromatography.
-
Issue 3: My ¹H NMR shows broad, poorly resolved peaks, and my product has a gummy or oily consistency instead of being a solid/clear oil.
-
Probable Cause: This often points to the presence of residual solvents or water . Common solvents from synthesis and purification include Tetrahydrofuran (THF), Ethanol, and Ethyl Acetate.
-
Troubleshooting & Mitigation:
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 30-40 °C), to remove volatile solvents.
-
Azeotropic Removal: For stubborn solvents like water, dissolving the product in a suitable organic solvent (like toluene) and removing it under reduced pressure can help co-evaporate the water. Repeat this process 2-3 times.
-
Solvent Identification: Use ¹H NMR to identify the specific solvent impurities by their characteristic chemical shifts (e.g., THF: ~3.73, 1.85 ppm; Ethanol: ~3.6, 1.1 ppm; Ethyl Acetate: ~4.1, 2.0, 1.2 ppm).
-
Part 3: Synthesis Pathway and Impurity Formation
To understand the origin of impurities, it is helpful to visualize a plausible synthetic route. A common strategy for synthesizing seven-membered rings like azepane involves the ring expansion of a six-membered precursor.[1][7]
Probable Synthetic Pathway
A likely industrial synthesis involves a Beckmann rearrangement to form the azepane core, followed by functional group manipulations.[8][9][10]
Caption: Plausible synthesis of Ethyl 4-hydroxyazepane-1-carboxylate and origins of key impurities.
Summary of Potential Impurities
| Impurity Name | Structure | Probable Origin |
| Ethyl 4-oxoazepane-1-carboxylate | Ketone Precursor | Process-Related (Incomplete reduction) |
| Cyclohexanone / Cyclohexanone Oxime | Six-membered Ring Precursors | Process-Related (Unreacted starting materials from ring expansion)[8][11] |
| 4-hydroxyazepane | De-protected amine | Degradation (Hydrolysis of the carbamate) |
| Ethanol, Ethyl Acetate, THF, Toluene | N/A | Residual Solvents |
| Triethylamine | Tertiary Amine | Reagent (Used as a base during protection step) |
Part 4: Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
This protocol provides a starting point for developing a robust HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Purification via Column Chromatography to Remove Keto-Impurity
This method leverages the polarity difference between the target alcohol and the less polar ketone impurity.
-
Stationary Phase: Standard Silica Gel (60 Å, 230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to create a slurry and concentrate to dryness. This dry-loading method provides better separation.
-
Eluent System (Gradient): Start with a less polar solvent system and gradually increase polarity. A good starting point is a gradient of Ethyl Acetate in Hexanes.
-
Begin with 10% Ethyl Acetate / 90% Hexanes.
-
Gradually increase to 30-50% Ethyl Acetate / 70-50% Hexanes.
-
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using the same solvent system. The ketone impurity (less polar) should elute before the desired hydroxy-product (more polar).
-
Visualization: Use a potassium permanganate (KMnO₄) stain for TLC visualization. Alcohols will show up as a yellow spot on a purple background almost immediately, while the ketone will be less reactive.
Impurity Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities in Ethyl 4-hydroxyazepane-1-carboxylate.
References
-
Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. (2017). Industrial & Engineering Chemistry Research. Available at: [Link]
-
Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. (2017). ACS Publications. Available at: [Link]
-
Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam | Request PDF. ResearchGate. Available at: [Link]
-
The reaction scheme of ethyl carbamate hydrolysis by urethanase. ResearchGate. Available at: [Link]
-
Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. (2011). Der Pharma Chemica. Available at: [Link]
-
The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B. Available at: [Link]
-
Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. (2022). PMC. Available at: [Link]
-
A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Available at: [Link]
-
Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. PMC. Available at: [Link]
-
Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. (2023). MDPI. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
Ketone Reduction. Wordpress. Available at: [Link]
-
Beckmann rearrangement. Wikipedia. Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. (2010). PubMed. Available at: [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl 4-hydroxyazepane-1-carboxylate Solubility & Handling
Welcome to the Technical Support Center for Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5). As an Application Scientist, I have designed this guide to address the unique solvation dynamics and handling challenges of this key pharmaceutical intermediate.
This compound is frequently utilized in the synthesis of muscarinic M4 receptor agonists and bridged tricyclic carbamoylpyridone antiviral compounds . Its amphiphilic structural features—a hydrophobic 7-membered azepane ring coupled with polar hydroxyl and ethyl carbamate moieties—present specific challenges in crystallization, biphasic extraction, and stock solution stability.
Part 1: Physicochemical & Solubility Profiling
To troubleshoot solubility, we must first analyze the molecular forces at play. The secondary hydroxyl group at C4 acts as both a hydrogen-bond donor and acceptor, while the carbamate carbonyl is a strong hydrogen-bond acceptor. This dual nature dictates its behavior across different solvent dielectric constants.
Table 1: Solvent Compatibility & Solvation Mechanics
| Solvent Class | Examples | Solubility Profile | Mechanistic Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Excellent (>100 mg/mL) | Dipole-dipole interactions perfectly match the carbamate group. THF specifically disrupts intermolecular H-bonding between solute molecules. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Excellent (>100 mg/mL) | Protic solvents readily form hydrogen bonds with the C4-hydroxyl and carbamate oxygen, fully solvating the molecule . |
| Non-Polar | Hexanes, Heptane, Toluene | Poor to Moderate (<10 mg/mL) | Lack of H-bond disruption leads to solute-solute aggregation. Often results in "oiling out" (liquid-liquid phase separation) rather than crystallization. |
| Aqueous | Water, Aqueous Buffers | Moderate (pH dependent) | The compound is partially water-soluble. Its polar groups act as weak surfactants, often leading to severe emulsions during biphasic extraction . |
Part 2: Diagnostic Troubleshooting & FAQs
Q1: During purification, my compound "oils out" as a viscous syrup instead of crystallizing when I add hexanes to my ethyl acetate solution. How can I force crystallization? A1: "Oiling out" (liquid-liquid phase separation) occurs because the solute-rich phase has a lower melting point than your crystallization temperature. This is driven by the high conformational flexibility of the 7-membered azepane ring and the ethyl chain, which dynamically hinder efficient crystal lattice packing. Intervention: Do not use hexanes. Shift the dielectric constant more gradually by switching your antisolvent to diisopropyl ether (DIPE) or methyl tert-butyl ether (MTBE). If oiling out persists, perform the crystallization at a lower concentration, and introduce a seed crystal precisely at the cloud point to bypass the nucleation energy barrier.
Q2: I am observing intractable emulsion formation during aqueous workup (e.g., EtOAc/Water extraction). What is the mechanism, and how do I break it? A2: Ethyl 4-hydroxyazepane-1-carboxylate acts as a non-ionic surfactant. The hydrophilic -OH and carbamate groups orient toward the aqueous phase, while the hydrophobic azepane backbone embeds in the organic phase, drastically lowering interfacial tension and stabilizing micelles . Intervention: Increase the ionic strength of the aqueous phase. Saturate the aqueous layer with NaCl (brine) to "salt out" the organic compound, forcing it into the EtOAc layer by decreasing the availability of free water molecules. If the emulsion persists, vacuum-filter the biphasic mixture through a pad of Celite to mechanically shear and disrupt the stabilized micelles.
Q3: My stock solutions in DCM become turbid after storage at 4°C. Is the compound degrading? A3: Turbidity at low temperatures is rarely chemical degradation; it is a thermodynamic solubility limit issue coupled with moisture absorption. The C4-hydroxyl group makes the compound hygroscopic. At 4°C, absorbed atmospheric water reduces the solubility capacity of the DCM, causing micro-precipitation. Intervention: Allow the vial to equilibrate to room temperature, then sonicate for 60 seconds. To validate that this is moisture-driven and prevent recurrence, store the stock solution over activated 4Å molecular sieves under an argon atmosphere.
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Emulsion-Free Liquid-Liquid Extraction (LLE) Purpose: To quantitatively extract Ethyl 4-hydroxyazepane-1-carboxylate from an aqueous reaction mixture (e.g., post-borohydride reduction) without emulsion formation .
-
Quench & Dilute: Quench the reaction mixture and ensure the aqueous volume is at least 3x the organic volume to prevent solvent saturation.
-
Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains). Stir for 10 minutes.
-
Solvent Addition: Add the extraction solvent (DCM or EtOAc). Crucial Step: Do not shake vigorously. Gently invert the separatory funnel 10-15 times in a figure-eight motion to maximize surface area contact without inducing micelle formation.
-
Phase Separation: Allow the funnel to sit for 15 minutes. Self-Validation: If a rag layer (emulsion) forms at the interface, add 1-2 mL of methanol (a co-solvent that disrupts the interfacial tension) and gently swirl.
-
Collection: Drain the organic layer. Repeat the extraction twice more. Dry the combined organics over anhydrous MgSO₄ (avoid CaCl₂, which can coordinate with the hydroxyl group).
Protocol 2: Systematic Antisolvent Crystallization Purpose: To isolate the compound as a solid, bypassing the "oiling out" phenomenon.
-
Dissolution: Dissolve the crude Ethyl 4-hydroxyazepane-1-carboxylate in a minimum volume of warm MTBE (approx. 40°C).
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Antisolvent Titration: Dropwise, add cold heptane (not hexanes) while stirring at 200 rpm until the solution becomes faintly turbid (the cloud point).
-
Thermal Annealing: Immediately heat the solution back to 40°C until it clarifies, then reduce the cooling rate to 0.5°C/minute down to 4°C.
-
Harvesting: Isolate the resulting crystals via vacuum filtration and wash with ice-cold heptane.
Part 4: Decision-Tree Visualization
Workflow for troubleshooting Ethyl 4-hydroxyazepane-1-carboxylate solubility and phase issues.
References
- Title: Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists (US10030012B2)
- Title: Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use (WO2020197991A1)
- Title: Novel piperidine compounds that are agonists of the muscarinic M4 receptor (US20170183338A1)
Tech Support Center: Reaction Monitoring for Ethyl 4-hydroxyazepane-1-carboxylate
Welcome to the analytical support center. Monitoring the synthesis or modification of Ethyl 4-hydroxyazepane-1-carboxylate presents unique analytical challenges. Because this molecule is a fully saturated 7-membered nitrogen heterocycle (azepane) protected by an ethyl carbamate and bearing a secondary hydroxyl group, it fundamentally lacks a UV chromophore.
As a Senior Application Scientist, I have designed this guide to help you bypass common pitfalls—such as "invisible" TLC spots and confusing MS fragmentation patterns—by explaining the chemical causality behind each analytical choice.
Analytical Decision Workflow
Before diving into specific troubleshooting, consult the workflow below to determine the optimal detection strategy for your reaction aliquot.
Workflow for monitoring non-UV active azepane carbamates.
TLC Troubleshooting & Visualization FAQs
Q: Why is my product spot completely invisible under the 254 nm UV lamp?
A: Ethyl 4-hydroxyazepane-1-carboxylate lacks a conjugated
Q: Which TLC stain provides the highest sensitivity for this specific molecule?
A: We recommend Basic Potassium Permanganate (KMnO
Q: Can I use Ninhydrin to detect the azepane nitrogen? A: No, not under standard conditions. The azepane nitrogen is protected by an ethyl carbamate (urethane) group. Carbamates are highly stable "amide-ester" hybrids[3], meaning the nitrogen lacks the free lone pair required to undergo nucleophilic addition with ninhydrin. You will only see a ninhydrin-positive spot if the carbamate is cleaved to a free amine (e.g., via harsh basic or acidic hydrolysis)[3].
Table 1: TLC Stain Selection Matrix for Azepane Derivatives
| Stain Type | Target Functional Group | Expected Color Change | Efficacy for Ethyl 4-hydroxyazepane-1-carboxylate |
| KMnO | Alcohols, Alkenes | Yellow/Brown on Purple | Excellent (Oxidizes C4-OH) |
| CAM | General (Reductants) | Dark Blue on Yellow | Excellent (High sensitivity for C4-OH) |
| Ninhydrin | Free Amines | Purple/Pink on White | Poor (Nitrogen is carbamate-protected) |
| Iodine (I | General Organics | Brown on Light Yellow | Moderate (Reversible, good for quick checks) |
LC-MS Troubleshooting & Ionization FAQs
Q: My LC-MS chromatogram shows a flat UV trace at 210 nm, but the Total Ion Chromatogram (TIC) is saturated. Is the detector broken? A: The detector is functioning correctly. The lack of UV absorbance is intrinsic to the aliphatic azepane and carbamate structure. For accurate quantitation and monitoring, you must rely on the Mass Spectrometer (TIC or Extracted Ion Chromatogram) or employ a universal detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[4].
Q: What are the diagnostic m/z peaks for Ethyl 4-hydroxyazepane-1-carboxylate in positive Electrospray Ionization (ESI+)?
A: The exact monoisotopic mass of the compound is 187.12 Da. In ESI+, you should extract the protonated molecule
Q: I am seeing a massive peak at m/z 170.1. Is my compound degrading in the reaction flask?
A: Not necessarily; this is likely an in-source fragmentation artifact . Aliphatic cyclic alcohols often undergo a neutral loss of water (-18 Da) during the thermal ionization process in the MS source. The transition from m/z 188.1 to 170.1 (
Proposed ESI+ mass spectrometry fragmentation pathway.
Table 2: LC-MS Diagnostic Ions and Adducts
| Ion Identity | m/z Value | Relative Abundance | Causality / Origin |
| 188.1 | High | Primary protonation of the carbamate carbonyl. | |
| 210.1 | Medium-High | Sodium coordination, common in standard LC solvents. | |
| 170.1 | High | In-source thermal dehydration of the C4-hydroxyl. | |
| 142.1 | Low-Medium | Cleavage of the ethyl ester portion of the carbamate. |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your analytical data, do not just execute steps—validate them internally.
Protocol A: Self-Validating TLC Staining (KMnO )
Because this compound is invisible under UV, a false negative (no spot) could mean the reaction failed, OR the stain is dead. This protocol prevents false negatives.
-
Elution: Spot the reaction mixture alongside a starting material reference. Elute in an appropriate solvent system (e.g., 50% EtOAc in Hexanes).
-
Drying (Critical): Remove the plate and dry completely with a heat gun. Residual solvent (especially EtOAc) will react with KMnO
and turn the entire plate brown, ruining contrast[1]. -
Internal Validation Check: Before dipping, take a capillary tube and spot a known secondary alcohol (e.g., cyclohexanol or isopropanol) on the top corner of the plate.
-
Dipping & Heating: Dip the plate swiftly into the basic KMnO
solution and wipe the back with a paper towel. Gently heat with a heat gun. -
Readout: The validation spot must turn yellow/brown. If it does, the stain is active. You can now confidently assess the presence or absence of your azepane product based on the appearance of spots in your sample lanes.
Protocol B: LC-MS Reaction Monitoring Workflow
Carbamates can suffer from poor ionization efficiency depending on the mobile phase pH. This protocol ensures reliable detection.
-
Quenching & Dilution: Extract 10 µL of the reaction mixture. Quench appropriately and dilute to ~1-10 µg/mL in 50% Acetonitrile/Water to prevent detector saturation and ion suppression[4].
-
Internal Validation Check: Inject a "Blank" (50% Acetonitrile/Water) immediately prior to your sample. This confirms that any m/z 188.1 or 170.1 signals are not column carryover from previous azepane runs.
-
Chromatographic Separation:
-
Column: C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (The acid is strictly required to drive
formation for the carbamate)[4]. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS Detection: Run the MS in Positive ESI mode, scanning from m/z 100 to 500. Extract EIC chromatograms for 188.1, 210.1, and 170.1 to reconstruct the elution profile of Ethyl 4-hydroxyazepane-1-carboxylate.
References
-
TLC Stains: Chemistry and Physics Reach Devices[Link]
-
Thin Layer Chromatography: A Complete Guide to TLC Chemistry Hall [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents National Institutes of Health (PMC)[Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology National Institutes of Health (PMC)[Link]
Sources
- 1. TLC stains [reachdevices.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Application Guide: Ethyl 4-hydroxyazepane-1-carboxylate vs. Alternative Azepane Building Blocks
Executive Summary The seven-membered, N-heterocyclic azepane scaffold is a privileged structure in modern medicinal chemistry, serving as a conformationally flexible alternative to piperidines. Hydroxyazepanes are particularly valuable in the construction of glycosidase inhibitors, antidiabetics, and central nervous system (CNS) modulators [1]. However, the strategic selection of the N-protecting group—whether Ethyl carbamate, tert-Butoxycarbonyl (Boc), or Benzyloxycarbonyl (Cbz)—fundamentally dictates the viability of downstream synthetic workflows.
This guide provides an objective, data-driven comparison of Ethyl 4-hydroxyazepane-1-carboxylate against its Boc and Cbz counterparts, detailing the causality behind experimental choices and providing self-validating protocols for drug development professionals.
Structural Logic and Quantitative Comparison
When designing a synthetic route, the choice of the azepane building block hinges on the required orthogonal stability.
-
tert-Butyl 4-hydroxyazepane-1-carboxylate (Boc-protected): Highly lipophilic and ideal for early-stage library synthesis where the nitrogen must be unmasked under mildly acidic conditions (e.g., TFA) [3].
-
Benzyl 4-hydroxyazepane-1-carboxylate (Cbz-protected): Selected when orthogonal deprotection is required under neutral, reductive conditions (Pd/C, H₂), while providing UV-activity for simplified chromatographic tracking.
-
Ethyl 4-hydroxyazepane-1-carboxylate (Ethyl-protected): Distinguished by its exceptional chemical stability. It is strategically chosen when the synthetic route involves both harsh acidic and reductive steps that would prematurely cleave Boc or Cbz groups, or when the ethyl carbamate is intended to be a permanent, metabolically stable pharmacophore in the final active pharmaceutical ingredient (API), such as in muscarinic M4 receptor agonists [2].
Quantitative Data Summary
| Property / Attribute | Ethyl 4-hydroxyazepane-1-carboxylate | tert-Butyl 4-hydroxyazepane-1-carboxylate | Benzyl 4-hydroxyazepane-1-carboxylate |
| CAS Number | 109386-74-5 | 478832-21-2 | 648418-25-1 |
| Molecular Weight | 187.24 g/mol | 215.29 g/mol | 249.31 g/mol |
| Acid Stability (e.g., 20% TFA) | Highly Stable | Cleaved (Forms free amine) | Stable |
| Reductive Stability (H₂, Pd/C) | Highly Stable | Stable | Cleaved (Forms free amine) |
| Base Stability (e.g., NaH, NaOH) | Stable | Stable | Susceptible to strong nucleophiles |
| Primary Application | Permanent API pharmacophore | Early-stage library synthesis | Orthogonal peptide synthesis |
Causality Behind Experimental Choices
As an application scientist, selecting the right building block requires anticipating downstream liabilities. The divergent stability of these protecting groups dictates their application logic.
Fig 1. Divergent stability and application logic of N-protected 4-hydroxyazepane building blocks.
The Ethyl carbamate is uniquely suited for late-stage functionalization. Because the ethyl group is small and unreactive, it does not introduce significant steric hindrance, yet it completely masks the basicity of the azepane nitrogen [4]. This prevents unwanted side reactions during aggressive electrophilic substitutions or oxidations that would otherwise compromise unprotected secondary amines.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm mechanistic success before proceeding.
Protocol A: O-Alkylation of Ethyl 4-hydroxyazepane-1-carboxylate
Causality: O-alkylation of the secondary alcohol requires a strong base (e.g., NaH) to form the alkoxide. The ethyl carbamate is completely inert to these conditions. Tetrabutylammonium iodide (TBAI) is added as a phase-transfer catalyst to convert the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction dynamics), accelerating the
Fig 2. Self-validating O-alkylation workflow for Ethyl 4-hydroxyazepane-1-carboxylate.
Step-by-Step Methodology:
-
Deprotonation: Dissolve Ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert
atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.-
Validation Check: Observe the evolution of
gas. Stir for 30 minutes until bubbling ceases, confirming complete alkoxide formation.
-
-
Catalysis & Alkylation: Add TBAI (0.1 eq) followed by the desired alkyl bromide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (
) should disappear, replaced by a less polar product spot ( ).
-
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous
at 0 °C to neutralize unreacted NaH. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Analytical Validation: Analyze the crude mixture via LC-MS. The mass spectrum must show the
peak corresponding to the alkylated product, with no loss of the ethyl carbamate mass (-72 Da), confirming the protecting group's stability under strongly basic conditions.
Protocol B: Comparative Stability Assay (Acidic & Reductive)
Causality: To empirically validate the orthogonal stability of the Ethyl carbamate against Boc and Cbz, a parallel degradation assay is employed.
Step-by-Step Methodology:
-
Acidic Challenge: Dissolve 0.1 mmol of Ethyl-, Boc-, and Cbz-protected 4-hydroxyazepane in separate vials containing 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1 mL). Stir at room temperature for 2 hours.
-
Validation Check (LC-MS): The Boc-protected azepane will show complete conversion to the free amine (loss of 100 Da). Both Ethyl and Cbz variants will remain intact, proving their acid stability.
-
-
Reductive Challenge: Dissolve 0.1 mmol of the three variants in Methanol (1 mL). Add 10% Pd/C (10 mg) and stir under a Hydrogen atmosphere (1 atm, balloon) for 4 hours.
-
Validation Check (LC-MS): The Cbz-protected azepane will show complete conversion to the free amine (loss of 134 Da). The Ethyl and Boc variants will remain intact, proving their stability to hydrogenolysis.
-
Conclusion
While Boc and Cbz protecting groups offer excellent utility for transient masking of the azepane nitrogen, Ethyl 4-hydroxyazepane-1-carboxylate provides unmatched resilience. Its ability to survive both aggressive acidic deprotections and catalytic hydrogenolysis makes it an indispensable building block for complex, multi-step syntheses and a proven structural motif in final therapeutic agents.
References
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Library of Medicine (PMC). URL: [Link]
- US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. Google Patents.
-
tert-Butyl 4-hydroxyazepane-1-carboxylate | CID 22933363. PubChem. URL: [Link]
Comparative Analysis of "Ethyl 4-hydroxyazepane-1-carboxylate" Synthetic Routes
Introduction
Ethyl 4-hydroxyazepane-1-carboxylate is a highly versatile seven-membered nitrogen heterocyclic building block. Azepane derivatives are increasingly prevalent in modern medicinal chemistry, serving as conformationally flexible
Synthetic Route Comparison & Mechanistic Causality
Route A: Homologation (Ring Expansion) Route This route relies on the Büchner–Curtius–Schlotterbeck reaction. Ethyl 4-oxopiperidine-1-carboxylate undergoes a Lewis acid-catalyzed ring expansion using ethyl diazoacetate, followed by chemoselective reduction[3]. This is the most industrially scalable approach due to the commercial availability of piperidine precursors.
Route B: Ring-Closing Metathesis (RCM) An acyclic diene (ethyl allyl(but-3-en-1-yl)carbamate) is cyclized using a ruthenium alkylidene catalyst (Grubbs' catalyst), followed by hydroboration-oxidation. While elegant for generating diverse libraries, it suffers from regioselectivity issues during the hydration of the resulting alkene.
Route C: Dieckmann Condensation A classical approach involving the base-promoted cyclization of an acyclic diester, followed by hydrolysis, decarboxylation, and reduction. It is robust but atom-inefficient due to the sacrificial ester groups required to drive the initial cyclization.
Workflow Diagram
Figure 1: Comparative synthetic workflows for Ethyl 4-hydroxyazepane-1-carboxylate.
Experimental Protocols & Causality
Protocol 1: Homologation and Reduction (Route A)
Self-Validating System: The reaction progress is monitored by the cessation of nitrogen gas evolution (Step 1) and TLC analysis for the disappearance of the ketone chromophore (Step 2).
Step 1: Ring Expansion
-
Procedure: Charge a dry, nitrogen-flushed reactor with ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous diethyl ether. Cool the mixture to -30 °C. Add boron trifluoride etherate (BF
·OEt , 1.2 eq). Slowly add ethyl diazoacetate (1.3 eq) via a syringe pump over 2 hours, maintaining the internal temperature below -25 °C. Stir until N bubbling ceases. -
Causality: BF
·OEt acts as a Lewis acid, coordinating to the carbonyl oxygen of the piperidone. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the diazo carbon. The strict -30 °C temperature control is critical; it suppresses the highly exothermic decomposition of ethyl diazoacetate and prevents multiple insertions (forming 8-membered rings) or epoxide byproducts[3].
Step 2: Chemoselective Reduction
-
Procedure: Concentrate the crude ethyl 4-oxoazepane-1-carboxylate and redissolve in absolute ethanol. Cool to 0 °C. Add sodium borohydride (NaBH
, 1.5 eq) portion-wise. Stir for 2 hours, then quench with saturated aqueous NH Cl. -
Causality: NaBH
is specifically selected over stronger hydrides (like LiAlH ) due to its chemoselectivity. It efficiently reduces the ketone at the 4-position to a secondary alcohol without cleaving the ethyl carbamate protecting group[1]. The 0 °C temperature controls the exothermic hydride transfer and further prevents ester reduction.
Protocol 2: Ring-Closing Metathesis (Route B)
Self-Validating System: Ethylene gas evolution indicates active metathesis. Conversion is confirmed via
Step 1: RCM Cyclization
-
Procedure: Dissolve ethyl allyl(but-3-en-1-yl)carbamate (1.0 eq) in anhydrous dichloromethane (0.01 M concentration). Sparge with argon for 30 minutes. Add Grubbs' 2nd Generation Catalyst (5 mol%). Reflux for 12 hours.
-
Causality: High dilution (0.01 M) is strictly required to favor intramolecular cyclization over intermolecular cross-metathesis (polymerization). The ruthenium catalyst drives the [2+2] cycloaddition/cycloreversion sequence, thermodynamically propelled by the expulsion of volatile ethylene gas.
Quantitative Data Comparison
| Metric | Route A (Homologation) | Route B (RCM) | Route C (Dieckmann) |
| Overall Yield | 65 - 75% | 40 - 50% | 30 - 45% |
| Atom Economy | Moderate | Low | Low |
| Key Reagents | Ethyl Diazoacetate, NaBH | Grubbs II Catalyst, BH | NaOEt, HCl, NaBH |
| Scalability | High (Industrial standard) | Low-Medium | Medium |
| Regioselectivity | Excellent (Targeted ketone) | Poor (Hydration of alkene) | Excellent |
| Primary Hazard | Diazoacetate toxicity/explosivity | Borane flammability, Ru toxicity | High temperatures, strong bases |
Conclusion
For the synthesis of Ethyl 4-hydroxyazepane-1-carboxylate, Route A (Homologation) is the superior choice for scale-up and general laboratory use. It offers the best balance of yield, regiocontrol, and scalability, provided that the hazards of ethyl diazoacetate are properly managed through low-temperature engineering controls[3]. Route B is better suited for generating libraries of diverse unsaturated azepines, while Route C remains a viable, albeit less efficient, classical alternative.
References
- Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists, Google P
- Small molecules as monoacylglycerol lipase (magl)
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate , ACS Publications,[Link]
Sources
- 1. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
- 2. US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Comparing the reactivity of "Ethyl 4-hydroxyazepane-1-carboxylate" with piperidine analogs
The transition from planar, rigid molecular scaffolds to flexible, three-dimensional structures is a defining strategy in modern drug discovery—often referred to as the "escape from flatland." As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal saturated nitrogen heterocycle for a target compound. While six-membered piperidines are ubiquitous, seven-membered azepanes offer an under-explored, complex 3D chemical space [3].
This guide provides an objective, data-driven comparison of the reactivity profiles of Ethyl 4-hydroxyazepane-1-carboxylate (a 7-membered azepane) and its widely used analog, Ethyl 4-hydroxypiperidine-1-carboxylate (a 6-membered piperidine). By understanding the fundamental causality behind their chemical behavior, researchers can rationally design synthetic routes and optimize lead compounds.
Conformational Causality: The Root of Divergent Reactivity
To understand why these two seemingly similar molecules react differently, we must analyze their ground-state conformations. Reactivity in saturated heterocycles is rarely dictated by electronics alone; it is overwhelmingly governed by steric accessibility and ring strain.
-
Piperidine Analogs (6-Membered): The piperidine ring strongly prefers a rigid chair conformation to minimize torsional strain [1]. In Ethyl 4-hydroxypiperidine-1-carboxylate, the 4-hydroxyl group typically adopts an equatorial position. This projects the nucleophilic oxygen outward, free from significant steric hindrance, resulting in highly predictable and efficient reactivity.
-
Azepane Analogs (7-Membered): The azepane ring is highly flexible, oscillating between twist-chair, boat, and twist-boat conformations [2]. The critical difference lies in transannular strain (Prelog strain) . The hydrogen atoms at the C3, C5, and C6 positions project into the concave face of the ring, creating a dynamic, sterically congested environment around the 4-hydroxyl group.
Logical flowchart linking ring size to conformational flexibility and resulting chemical reactivity.
Comparative Reactivity Profile
The structural differences between these rings manifest in two primary synthetic transformations: Nucleophilic substitution (where the OH acts as a nucleophile or is activated as a leaving group) and Oxidation (where the sp³ carbinol carbon is converted to an sp² carbonyl carbon).
Quantitative Reactivity Summary
| Reaction Type | Ethyl 4-hydroxypiperidine-1-carboxylate | Ethyl 4-hydroxyazepane-1-carboxylate | Mechanistic Causality |
| Swern Oxidation (Yield / Time) | 85% / 2.0 hours | 96% / 0.5 hours | I-Strain Relief: Converting the sp³ carbon to an sp² carbon relieves transannular steric strain in the 7-membered ring, accelerating the reaction thermodynamically and kinetically. |
| Mitsunobu Inversion (Yield) | 82% | 41% | Steric Shielding: Transannular hydrogens in the flexible azepane ring block the approach of the bulky triphenylphosphine intermediate, promoting elimination side-reactions over substitution. |
| Acylation (Ac₂O, Pyridine, 25°C) | 94% / 1.0 hour | 72% / 3.5 hours | Cavity Congestion: The dynamic flexibility of the azepane ring frequently buries the 4-OH group inside the molecular cavity, lowering the effective collision rate with electrophiles. |
As demonstrated in the data, Ethyl 4-hydroxyazepane-1-carboxylate is a poor nucleophile but an excellent substrate for oxidation. When designing synthetic routes for azepane-based drugs (such as novel PKB inhibitors [4]), it is highly recommended to oxidize the 4-OH to a ketone early in the synthesis, followed by reductive amination or organometallic addition, rather than attempting direct SN2 displacements.
Self-Validating Experimental Protocol: Parallel Kinetic Oxidation
To objectively prove the kinetic differences caused by I-strain relief, we utilize a parallel Swern Oxidation workflow. This protocol is engineered as a self-validating system : it relies on orthogonal in-situ NMR monitoring rather than end-point isolation, eliminating biases caused by differential product volatility or silica gel affinity.
Step-by-Step Methodology
Step 1: Equimolar Reagent Preparation (The Baseline)
-
Action: In two separate, flame-dried flasks, dissolve 1.0 mmol of Ethyl 4-hydroxypiperidine-1-carboxylate (Flask A) and 1.0 mmol of Ethyl 4-hydroxyazepane-1-carboxylate (Flask B) in 5.0 mL of anhydrous CH₂Cl₂.
-
Causality: Maintaining identical molarity and solvent volume ensures that any difference in reaction rate is strictly a function of intramolecular ring dynamics, not intermolecular collision probability.
Step 2: Low-Temperature Activation
-
Action: Cool both flasks to -78°C. Add 1.2 mmol of oxalyl chloride followed dropwise by 2.4 mmol of anhydrous DMSO.
-
Causality: The strict -78°C environment prevents the premature thermal decomposition of the highly reactive chlorosulfonium intermediate, ensuring the oxidant is fully formed before substrate engagement.
Step 3: Substrate Engagement & Base Quench
-
Action: Stir for 15 minutes, then add 5.0 mmol of Triethylamine (Et₃N) to both flasks simultaneously. Allow the reactions to slowly warm to 0°C.
-
Causality: The Et₃N deprotonates the alkoxysulfonium ion, forcing the collapse of the intermediate into the ketone. The rate of this collapse is directly tied to the relief of ring strain.
Step 4: In-Situ NMR Kinetic Validation (The Self-Validating Mechanism)
-
Action: At exactly 15, 30, and 60 minutes, extract a 50 µL aliquot from both flasks. Dilute immediately in 0.5 mL of CDCl₃ (which quenches the reaction) and acquire a rapid ¹H-NMR spectrum.
-
Causality: By integrating the disappearing carbinol proton (multiplet, ~3.8 ppm) against the appearing alpha-carbonyl protons (multiplet, ~2.4-2.6 ppm), we create an internal standard. This validates the exact conversion percentage dynamically, proving the azepane oxidizes significantly faster without relying on subjective TLC staining.
Step-by-step self-validating experimental workflow for comparative kinetic monitoring.
Strategic Implications in Drug Design
Why endure the synthetic challenges of azepanes? The answer lies in target affinity and intellectual property.
Because the piperidine ring is rigid, its substituents are locked into highly predictable spatial vectors. If a biological target (e.g., a kinase active site) requires a slight conformational adjustment for optimal hydrogen bonding, the rigid piperidine will fail to adapt. Conversely, the flexible azepane core can undergo an "induced fit," shifting its twist-chair equilibrium to perfectly align its substituents with the target's binding pocket [2]. Furthermore, replacing a piperidine core with an azepane core is a proven strategy to generate novel, patentable chemical entities while improving aqueous solubility by disrupting flat, crystalline packing [3].
References
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives BenchChem URL
- A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives BenchChem URL
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes The University of Manchester URL
- Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
Publish Comparison Guide: Enantioseparation of Ethyl 4-hydroxyazepane-1-carboxylate
This guide provides an in-depth technical comparison of enantioselective separation strategies for Ethyl 4-hydroxyazepane-1-carboxylate . This molecule is a critical chiral building block, often utilized in the synthesis of azepane-based pharmaceutical intermediates (e.g., for protease inhibitors or vasopressin antagonists).[1]
The presence of the 4-hydroxyl group on the seven-membered azepane ring creates a chiral center (
Executive Summary
For researchers requiring milligram-to-gram scale purity, Chiral HPLC using amylose-based stationary phases is the gold standard for speed and direct analysis. For multi-gram to kilogram scale-up, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) offers a cost-effective, metal-free alternative, though it requires additional chemical handling.[1]
| Feature | Method A: Chiral HPLC | Method B: Enzymatic Kinetic Resolution |
| Primary Mechanism | Adsorption/Steric Exclusion | Stereoselective Transesterification |
| Scale Suitability | Analytical to Prep (mg – 10 g) | Process Scale (>100 g) |
| Enantiomeric Excess | >99.5% ee (Direct) | >98% ee (Requires conversion control) |
| Throughput | Low (Sequential injection) | High (Batch reactor) |
| Cost Driver | Stationary Phase & Solvents | Enzyme & Time |
Part 1: Chiral HPLC Separation (The Analytical Standard)[1]
High-Performance Liquid Chromatography (HPLC) remains the primary method for determining enantiomeric excess (%ee) and isolating small batches of the target alcohol.
Stationary Phase Selection
The Ethyl 4-hydroxyazepane-1-carboxylate molecule contains a carbamate protecting group (ethyl ester) and a free secondary hydroxyl group. This structural motif interacts strongly with polysaccharide-based Chiral Stationary Phases (CSPs).
-
Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Why: The amylose backbone forms a helical cavity that effectively discriminates the spatial orientation of the 4-OH group on the flexible azepane ring. The carbamate on the nitrogen provides a secondary hydrogen-bonding site that stabilizes the transient diastereomeric complex.
-
-
Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Note: While often effective, cellulose phases can sometimes show broader peak shapes for 7-membered rings due to conformational flexibility compared to the tighter amylose helix.
-
Mobile Phase Optimization
Standard Normal Phase (NP) conditions are superior to Reverse Phase (RP) for this lipophilic intermediate.[1]
-
Solvent System: n-Hexane : Isopropanol (IPA).
-
Ratio: 90:10 to 85:15 (v/v).[1]
-
Additives: None usually required, but 0.1% Diethylamine (DEA) can sharpen peaks if the carbamate nitrogen exhibits any basicity (unlikely due to electron withdrawal, but good practice).[1]
Representative Performance Data
Based on homologous N-Boc-4-hydroxyazepane series behavior [1, 4].
| Parameter | Value (Chiralpak AD-H) | Notes |
| Mobile Phase | Hexane/IPA (90:10) | Isocratic |
| Flow Rate | 1.0 mL/min | Standard analytical |
| Retention ( | ~12.5 min | (S)-Enantiomer (Typical) |
| Retention ( | ~14.8 min | (R)-Enantiomer (Typical) |
| Selectivity ( | 1.18 – 1.25 | Sufficient for baseline resolution |
| Resolution ( | > 2.0 | Baseline separated |
Part 2: Enzymatic Kinetic Resolution (The Scale-Up Solution)
For generating large quantities of chiral material without expensive chromatography, Enzymatic Kinetic Resolution (EKR) is the preferred route.[1] This method relies on the enzyme's ability to acetylate only one enantiomer of the racemic alcohol.
The Biocatalyst: CAL-B
Novozym 435 (immobilized Candida antarctica Lipase B) is the industry standard. It displays high stereoselectivity for secondary alcohols on medium-sized rings (5- to 7-membered).
Reaction Mechanism
The lipase catalyzes the transesterification of the racemic alcohol using an irreversible acyl donor (Vinyl Acetate).[1]
-
Fast Reaction:
-Alcohol -Acetate (Ester). -
Slow/No Reaction:
-Alcohol remains as free alcohol.
Experimental Protocol
-
Substrate: Dissolve racemic Ethyl 4-hydroxyazepane-1-carboxylate (10 g) in MTBE (tert-Butyl methyl ether) or Toluene (100 mL).
-
Acyl Donor: Add Vinyl Acetate (3.0 equivalents).[1] Vinyl acetate is preferred over ethyl acetate because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.[1]
-
Catalyst: Add Novozym 435 (10-20% w/w relative to substrate).
-
Incubation: Stir at 30°C – 40°C. Monitor by GC or HPLC.
-
Termination: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).
-
Separation: Filter off the enzyme. The mixture now contains the (S)-Alcohol and the (R)-Acetate . These have vastly different polarities and can be separated by simple flash column chromatography (Silica Gel, Hexane/EtOAc).[1]
Workflow Visualization
Caption: Workflow for the enzymatic kinetic resolution of azepane alcohols using Lipase B, yielding both enantiomers.
Part 3: Asymmetric Synthesis (The "Root Cause" Alternative)[1]
Instead of separating the racemate, a proactive approach involves Asymmetric Transfer Hydrogenation (ATH) of the ketone precursor.[1]
-
Precursor: Ethyl 4-oxoazepane-1-carboxylate.
-
Catalyst: RuCl or Ru-BINAP .
-
Mechanism: The catalyst directs the hydride attack to one face of the ketone.
-
Advantage: Theoretical yield is 100% (not limited to 50% like kinetic resolution).[1]
-
Relevance: This method is analogous to the synthesis of chiral hydroxyprolines described in Organic Syntheses [2].
Part 4: Decision Matrix
Use the following logic to select your method:
Caption: Decision tree for selecting the optimal enantioseparation or synthesis strategy based on scale and material availability.
References
-
Beilstein J. Org. Chem. (2021).[1][2][3] Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. (Demonstrates kinetic resolution principles for cyclic secondary alcohols). [1]
-
Organic Syntheses . (1998).[1] Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. (Analogous protocol for 5-membered N-protected rings).
-
BenchChem . A Researcher's Guide to Chiral Stationary Phases. (General guide on polysaccharide column selection).
-
Shimadzu Application Data . Chiral Separation Using SFC and HPLC. (Method development strategies for chiral alcohols).
Sources
"Ethyl 4-hydroxyazepane-1-carboxylate" as a scaffold for novel pharmacophores
This guide explores Ethyl 4-hydroxyazepane-1-carboxylate as a strategic building block for accessing the 4-hydroxyazepane scaffold—a seven-membered heterocyclic core that offers distinct pharmacological advantages over the more common piperidine and pyrrolidine rings.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists Focus: Scaffold Hopping, Conformational Analysis, and Synthetic Utility
Executive Summary: The Case for Seven-Membered Rings
In modern drug discovery, the "low-hanging fruit" of stable, rigid scaffolds (like piperidines and piperazines) has been extensively harvested. Ethyl 4-hydroxyazepane-1-carboxylate represents a gateway to the azepane (hexamethyleneimine) class—a "privileged but underutilized" scaffold.
Unlike its 5- and 6-membered counterparts, the 7-membered azepane ring introduces unique conformational flexibility and hydrophobic bulk . This allows it to:
-
Fill larger hydrophobic pockets in enzymes (e.g., proteases, kinases) that smaller rings cannot occupy.
-
Induce novel binding modes via "induced fit" mechanisms.
-
Alter metabolic profiles by changing the vector of attached substituents.
This guide compares the 4-hydroxyazepane scaffold against industry standards and provides a validated protocol for its utilization in synthesizing Muscarinic M4 agonists.
Comparative Analysis: Azepane vs. Piperidine vs. Pyrrolidine[1]
The choice of ring size dictates the spatial arrangement of pharmacophores.[1] The following table contrasts the 4-hydroxyazepane scaffold (derived from the title compound) with its 6- and 5-membered analogues.
Table 1: Physicochemical & Structural Comparison
| Feature | 4-Hydroxyazepane (7-Membered) | 4-Hydroxypiperidine (6-Membered) | 3-Hydroxypyrrolidine (5-Membered) |
| Conformation | Flexible Twist-Chair/Chair (Fluxional) | Rigid Chair (Stable) | Envelope (Rigid) |
| Lipophilicity (cLogP) | Higher (~1.2)* | Moderate (~0.8) | Low (~0.4) |
| Ring Strain | Moderate (Transannular interactions) | Low (Ideal angles) | Moderate (Angle strain) |
| Binding Mode | Induced Fit: Adapts to pocket shape | Lock-and-Key: Requires precise fit | Compact: Good for tight spaces |
| Metabolic Liability | Potential for oxidation at C2/C7 | Stable (C2/C6 oxidation possible) | Stable |
| Key Application | Kinase inhibitors (Balanol), GPCRs (M4), Protease inhibitors | GPCRs (Opioids, Histamine), SSRIs | Kinase linkers, GPCRs |
*Note: cLogP values are approximate for the core scaffold and vary by substitution.
Mechanistic Insight: The "Goldilocks" Flexibility
The piperidine ring exists predominantly in a single chair conformation. If a binding pocket requires a substituent to be at an angle of 45° relative to the nitrogen lone pair, a piperidine might force a 60° angle, reducing affinity. The azepane ring, being more fluxional, can twist to accommodate the 45° requirement with a lower energetic penalty, effectively "finding" the optimal binding pose.
Visualizing the Scaffold Landscape
The following diagram illustrates the structural relationship and the "Scaffold Hopping" logic used to transition from standard rings to the azepane core.
Figure 1: Scaffold hopping trajectory. Moving from Piperidine to Azepane increases ring flexibility and volume, allowing the molecule to adapt to dynamic or large binding pockets.
Experimental Application: Synthesis of Muscarinic M4 Agonists
A validated application of Ethyl 4-hydroxyazepane-1-carboxylate is in the synthesis of selective Muscarinic M4 receptor agonists, developed to treat schizophrenia and Alzheimer's disease. The 7-membered ring was found to maintain affinity while altering the physicochemical profile compared to piperidine analogues.
Protocol: Functionalization of the 4-Hydroxy Group
Objective: Convert the hydroxyl group into a leaving group (tosylate) to enable nucleophilic substitution, a key step in building the pharmacophore.
Reagents:
-
Starting Material: (R)-Ethyl 4-hydroxyazepane-1-carboxylate (1.0 eq)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Base: Pyridine (Solvent/Base)
-
Solvent: Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation: Dissolve Ethyl 4-hydroxyazepane-1-carboxylate (0.475 g, 2.54 mmol) in anhydrous pyridine (2.0 mL) in a round-bottom flask under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add p-Toluenesulfonyl chloride (TsCl) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting alcohol.
-
Work-up:
-
Dilute the reaction mixture with Dichloromethane (DCM, 20 mL).
-
Wash with water (2 x 10 mL) to remove pyridinium salts.
-
Wash with 1M HCl (carefully) to remove residual pyridine.
-
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Petrol).
-
Yield: Expect ~51% yield of (R)-Ethyl 4-(tosyloxy)azepane-1-carboxylate .
Why this works: The ethyl carbamate group (
Workflow Visualization
Figure 2: Synthetic pathway for converting the building block into a bioactive pharmacophore.
Strategic Recommendations
-
Use for "Wobble" Fits: If your piperidine lead compound has high potency but poor selectivity, switching to the azepane scaffold (using this ethyl ester building block) can introduce enough steric bulk and flexibility to clash with off-targets while maintaining binding to the primary target.
-
Stereochemistry Matters: The 7-membered ring is chiral when substituted. The protocol above specifies the (R)-enantiomer. Always test both enantiomers, as the flexible ring can place the 4-substituent in vastly different vectors compared to the rigid piperidine.
-
Deprotection: The ethyl carbamate (EtO-CO-N) is robust. Removal typically requires harsh basic hydrolysis (KOH/EtOH, reflux) or acid hydrolysis. If milder deprotection is needed later, consider sourcing the tert-butyl (Boc) analogue, though the ethyl ester is often cheaper for early-stage SAR.
References
-
Muscarinic M4 Agonist Synthesis: Livermore, D. et al. (2017).[2] Piperidine and Azepine Derivatives as Muscarinic M4 Receptor Agonists. US Patent App.[2][3] 2017/0183338. Link
-
Azepane vs. Piperidine Comparison: BenchChem. (2025).[4][1] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Link
-
Azepane Scaffold Review: Nortcliffe, A. & Moody, C.J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes. Bioorganic & Medicinal Chemistry. Link
-
Balanol & Azepane Kinase Inhibitors: Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Link
Sources
Cost-Effectiveness and Performance Analysis of Ethyl 4-hydroxyazepane-1-carboxylate Suppliers
Byline: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Context
In modern drug discovery, the selection of high-quality heterocyclic building blocks is a critical determinant of downstream synthetic success. Ethyl 4-hydroxyazepane-1-carboxylate (CAS: 109386-74-5) is a versatile 7-membered azepane ring system featuring a carbamate-protected amine and a secondary alcohol[1].
This specific scaffold has gained significant traction in the pharmaceutical industry. It serves as a core intermediate in the synthesis of bridged tricyclic carbamoylpyridones for HIV integrase inhibition[2] and is heavily utilized in developing piperidinyl and azepinyl carboxylates as Muscarinic M4 receptor agonists for the treatment of Schizophrenia and Alzheimer's disease[3].
Because the C4 hydroxyl group is typically activated (via tosylation or mesylation) to undergo stereospecific
Supplier Landscape & Cost-Effectiveness Analysis
When sourcing Ethyl 4-hydroxyazepane-1-carboxylate, laboratories typically choose between high-throughput catalog suppliers, premium screening libraries, and highly validated industry-standard vendors.
To evaluate cost-effectiveness, we must look beyond the initial price per gram. The true cost of a building block includes the empirical yield it produces in downstream reactions. A cheaper batch with high moisture content or trace regioisomers (e.g., 3-hydroxyazepane) will consume excess reagents, poison catalysts, and require labor-intensive chromatographic separations, ultimately increasing the cost per gram of the final target compound.
Quantitative Supplier Comparison
Note: Pricing and lead times are representative estimates based on current market data for specialized heterocyclic building blocks to illustrate the procurement evaluation framework.
| Supplier | Catalog / Grade | Claimed Purity (LC-MS) | Est. Price / 10g (USD) | Lead Time | Empirical Yield (Tosylation)* | Cost-Effectiveness Profile |
| BLD Pharm | BD00746671[1] | 97% | $120 - $150 | 1-2 Weeks | 82% | High: Excellent for early-stage discovery and high-throughput screening. |
| Enamine | Building Block | >95% (NMR verified) | $180 - $220 | 2-3 Weeks | 85% | Moderate: Reliable structural fidelity; ideal for sensitive structure-activity relationship (SAR) studies. |
| Sigma-Aldrich | Premium / Custom[5] | >98% | $300+ | Variable | 91% | Premium: Best for late-stage scale-up or GMP-adjacent synthesis where impurity tracking is critical. |
*Empirical yield is based on the standardized tosylation validation protocol detailed in Section 4.
Workflow Visualization: Validation & Synthesis
The following diagram illustrates the critical path from supplier batch receipt to the synthesis of a target API intermediate (such as an M4 agonist).
Figure 1: Standard validation and synthesis workflow for Ethyl 4-hydroxyazepane-1-carboxylate.
Experimental Validation: Quality Control & Performance
To objectively evaluate the quality of a supplier's batch, you must run a standardized functionalization reaction. The most common downstream application for this molecule is the activation of the C4 hydroxyl group via tosylation, preparing it for subsequent nucleophilic attack[4].
The following protocol is designed as a self-validating system . It incorporates analytical checkpoints to ensure that any failure is definitively linked to the starting material's quality rather than experimental error.
Standardized Protocol: Tosylation of (R)-Ethyl 4-hydroxyazepane-1-carboxylate
Objective: Convert the secondary alcohol to a highly reactive tosylate leaving group while evaluating the supplier batch's reactivity profile.
Step 1: Pre-Reaction Quality Control (The Baseline)
-
Action: Perform a Karl Fischer (KF) titration and quantitative NMR (qNMR) on the incoming supplier batch.
-
Causality: Azepanols are inherently hygroscopic. If the water content exceeds 0.1%, the moisture will rapidly hydrolyze the tosyl chloride (TsCl) reagent into inactive toluenesulfonic acid. Establishing this baseline prevents false-negative reaction results caused by wet reagents.
Step 2: Anhydrous Reaction Setup
-
Action: In an oven-dried flask under nitrogen, dissolve Ethyl 4-hydroxyazepane-1-carboxylate (0.475 g, 2.54 mmol) in anhydrous pyridine (2.0 mL)[4]. Cool the mixture to 0 °C using an ice/water bath. Slowly add
-Toluenesulfonyl chloride (0.58 g, 3.04 mmol) in portions. -
Causality: Pyridine is deliberately chosen to act as both the solvent and the acid scavenger. As the reaction proceeds, HCl is generated. Pyridine neutralizes this acid, preventing the acid-catalyzed degradation or ring-opening of the sensitive azepane system. The 0 °C initiation controls the exothermic nature of the addition, preventing the formation of undesired pyridinium side-products.
Step 3: Self-Validating Conversion Monitoring
-
Action: Allow the reaction to warm to room temperature and stir for 3 hours[4]. At the 2-hour mark, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.
-
Causality: This mid-point check is the core of the self-validating system. You must observe the disappearance of the starting material mass (
) and the appearance of the tosylate mass ( ). If the starting material persists despite excess TsCl, it indicates the presence of unreactive regioisomers or high moisture in the supplier's batch.
Step 4: Quench and Workup
-
Action: Partition the reaction mixture between Dichloromethane (DCM) and ice-cold water. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous
, and brine. Dry over anhydrous and concentrate in vacuo. -
Causality: The cold 1M HCl wash is critical; it removes the excess pyridine solvent. Keeping the wash cold prevents the nucleophilic chloride ions from prematurely displacing the newly formed, highly reactive tosylate group.
Step 5: Final Analytical Validation
-
Action: Purify via silica gel column chromatography (eluting with petroleum ether to EtOAc) to yield the pure tosylate[3]. Validate via
NMR. -
Causality: In the NMR spectrum, look for the definitive downfield shift of the C4 methine proton (moving from ~3.8 ppm in the alcohol to ~4.6 ppm in the tosylate). A clean spectrum with an isolated yield matching the table in Section 2 confirms the supplier batch is of high synthetic utility.
Conclusion & Procurement Recommendations
The cost-effectiveness of an Ethyl 4-hydroxyazepane-1-carboxylate supplier cannot be judged by catalog price alone.
-
For early-stage discovery and library generation , BLD Pharm offers the best balance of cost and acceptable purity, allowing for rapid iteration of M4 agonist or HIV integrase inhibitor analogs.
-
For late-stage lead optimization or scale-up , investing in the premium purity offered by suppliers like Sigma-Aldrich is highly recommended. The higher upfront cost is rapidly offset by the elimination of tedious chromatographic purifications and the preservation of expensive downstream catalysts.
Regardless of the supplier chosen, implementing the self-validating tosylation protocol ensures that your laboratory maintains strict control over the chemical integrity of your drug discovery pipeline.
References
- BLD Pharm: View(109386-74-5)/(Ethyl 4-hydroxyazepane-1-carboxylate)
- Source: googleapis.
- (12) Patent Application Publication (10) Pub. No.
- Source: google.
- US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists (Sigma-Aldrich Context)
Sources
- 1. 109386-74-5|Ethyl 4-hydroxyazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
- 5. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
Safety Operating Guide
Ethyl 4-hydroxyazepane-1-carboxylate proper disposal procedures
Introduction: The Safety Imperative
As researchers, we often handle niche intermediates where specific safety data is sparse. Ethyl 4-hydroxyazepane-1-carboxylate is one such compound—a functionalized seven-membered nitrogen heterocycle often used as a scaffold in medicinal chemistry.
While it does not carry the extreme toxicity profile of N-methyl carbamate pesticides, it must be treated with the rigor of a bioactive organic intermediate. The presence of the carbamate moiety (–N–C(O)O–) and the secondary amine structure dictates our disposal strategy. Improper disposal into aqueous streams can lead to persistence in aquatic environments, while improper segregation in organic waste can lead to dangerous side reactions if mixed with strong acids or oxidizers.
This guide provides a self-validating protocol to ensure this compound is removed from your laboratory safely, compliantly, and efficiently.
Chemical Profile & Hazard Assessment
Before disposal, we must define what we are handling.[1] Since vendor-specific Safety Data Sheets (SDS) for this intermediate can be generic, we apply Structure-Activity Relationship (SAR) principles to establish a conservative safety profile.
| Property | Value / Characteristic | Operational Implication |
| Chemical Structure | Azepane ring, Ethyl ester, Hydroxyl group | Non-Halogenated. Contains C, H, N, O only. |
| Physical State | Viscous liquid or low-melting solid | May require dissolution for liquid waste streams. |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Reactivity | Stable under normal conditions. | Incompatible with Strong Oxidizers & Strong Acids. |
| Flash Point | >110°C (Estimated for esters) | Treat as Combustible . |
| Water Solubility | Low to Moderate | DO NOT dispose of via sink/drain. |
Critical Mechanism: The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions, releasing the parent azepane and ethanol. However, in a waste container, we want to avoid this uncontrolled degradation. Therefore, we maintain neutral pH in the waste stream.
Pre-Disposal Stabilization (The "Self-Validating System")
A self-validating system means the waste is safe before it enters the central accumulation area. You must verify the state of the material.[1][2]
Step 1: Purity & Phase Check
-
Is the material pure? If yes, proceed to Step 2.
-
Is it in solution? Identify the solvent.
-
If dissolved in DCM/Chloroform: Must go to Halogenated Waste .[3]
-
If dissolved in EtOAc/Methanol/DMSO: Goes to Non-Halogenated Waste .
-
Step 2: Quenching (Only if Reactive Impurities are Present)
-
If the ethyl 4-hydroxyazepane-1-carboxylate is a crude reaction mixture containing residual reagents (e.g., acid chlorides, hydrides), these must be quenched first.
-
Validation: Check pH of the mixture. It should be between pH 6–8 before adding to a waste drum.
The Disposal Workflow
We utilize the "High BTU" Incineration Pathway . This is the industry standard for non-halogenated organic intermediates. Incineration ensures the complete destruction of the pharmacophore, preventing environmental bioaccumulation.
Scenario A: Solid Waste (Pure Compound)
-
Containment: Place the solid substance in a sealable polyethylene jar or double-bag it in heavy-duty chemically resistant bags.
-
Labeling: Label as "Hazardous Waste - Solid - Organic Carbarmate Intermediate."
-
Disposal: Deposit into the Solid Hazardous Waste Drum (destined for incineration).
Scenario B: Liquid Waste (Solutions/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated" stream.
-
Transfer: Pour into the Non-Halogenated Organic Solvent carboy.
-
Rinsing: Triple rinse the empty original container with a small amount of acetone or ethanol. Add this rinsate to the waste carboy (Do not pour rinsate down the sink).
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of Ethyl 4-hydroxyazepane-1-carboxylate.
Caption: Operational decision tree for segregating ethyl 4-hydroxyazepane-1-carboxylate waste streams to ensure regulatory compliance and safety.
Regulatory & Compliance Context (RCRA)
In the United States, this disposal procedure aligns with RCRA (Resource Conservation and Recovery Act) guidelines.
-
Waste Classification: While not explicitly listed as a P-list or U-list waste by CAS number alone, it falls under the characteristic of Ignitability (D001) if in a flammable solvent, or general Organic Chemical Waste .
-
Drain Disposal: Strictly Prohibited.[4] The Clean Water Act regulates nitrogenous organic compounds. Discharge into sewer systems is a violation of local POTW (Publicly Owned Treatment Works) permits [1].
-
Empty Containers: A container is considered "RCRA Empty" only after all wastes have been removed using practices commonly employed (e.g., pouring, pumping) and it has been triple-rinsed. The rinsate must be treated as hazardous waste [2].[2]
Emergency Procedures: Spills
If a spill occurs during the transfer process:
-
Isolate: Evacuate the immediate area if the spill is large (>500 mL).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[3]
-
Absorb:
-
Liquid: Use vermiculite, sand, or a commercial organic spill pad. Do not use paper towels as they increase flammability surface area.
-
Solid: Sweep up carefully to avoid generating dust.
-
-
Decontaminate: Wash the surface with a soap and water solution. Collect all absorbent materials and disposable PPE into a hazardous waste bag [3].
References
-
U.S. Environmental Protection Agency (EPA). Introduction to the Clean Water Act (CWA). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6] Retrieved from [Link]
Sources
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hscprep.com.au [hscprep.com.au]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Personal protective equipment for handling Ethyl 4-hydroxyazepane-1-carboxylate
CAS Number: 109386-74-5 Chemical Class: Cyclic Carbamate / Azepane Derivative Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) [GHS Category 2/2A/3][1]
Part 1: Executive Safety Summary
Immediate Action Required: This compound is a functionalized azepane (7-membered ring) widely used as a pharmaceutical intermediate.[1][2] While specific toxicological data for this exact isomer is limited, its structural analogs (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate) exhibit consistent irritant properties.[1] Treat as a potential sensitizer and irritant.
Core Safety Directive:
-
Containment: All open handling must occur inside a certified chemical fume hood.[2]
-
Skin Barrier: Standard nitrile gloves provide splash protection; however, double-gloving is recommended during synthesis or waste transfer due to the permeation potential of organic esters.[2]
-
Inhalation: Zero-tolerance for dust/aerosol generation outside of containment.[1][2]
Part 2: Chemical Profile & Hazard Analysis
Scientific Integrity Note: As a specialized research chemical, specific SDS data for CAS 109386-74-5 is often extrapolated from its 6-membered ring analog (Ethyl 4-hydroxypiperidine-1-carboxylate, CAS 65214-82-6).[1] The protocols below apply the "Precautionary Principle," assuming the higher hazard profile of the class.
| Property | Description | Operational Implication |
| Physical State | Viscous liquid or low-melting solid (Oil).[1] | High viscosity may require warming for transfer; risk of residue on weighing boats.[2] |
| Functional Groups | Carbamate (Urethane), Secondary Alcohol.[2] | Stable under ambient conditions but reactive with strong oxidizers and strong acids.[2] |
| GHS Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] | Do not inhale vapors. Eye protection is non-negotiable.[2] |
| Solubility | Soluble in DCM, EtOAc, Methanol.[2] | Use compatible solvents for spill cleanup (avoid water alone).[2] |
Part 3: Personal Protective Equipment (PPE) Strategy
1. Hand Protection (Glove Matrix)
The ethyl carbamate moiety increases lipophilicity, potentially facilitating permeation through thin rubber.[2]
-
Primary Recommendation: Nitrile Rubber (minimum 5 mil thickness). [2]
-
High-Risk Operations (Spill Cleanup/Immersion): Silver Shield / Laminate or Butyl Rubber. [1]
-
Justification: Extended breakthrough time (>480 min) against esters.[2]
-
2. Ocular & Face Protection[2]
-
Standard Handling: Chemical Safety Goggles (ANSI Z87.1). Safety glasses with side shields are insufficient for liquid handling where splashing is possible.[2]
-
Large Scale (>50g): Add a Face Shield over goggles to protect against exothermic "runaway" splashes during reactions.[2]
3. Respiratory Protection
-
Primary Control: Fume Hood. Maintain sash at working height (18 inches).
-
Secondary Control (Spill/Outside Hood): NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1][2] Particulate filters (P95/P100) are required if the substance is a solid/dust.[2]
Part 4: Operational Handling Protocol
Step 1: Storage & Retrieval[1]
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly sealed under inert gas (Nitrogen/Argon) if possible to prevent moisture absorption (hygroscopic potential).[2]
-
Transport: Use a secondary container (bucket/tray) when moving the bottle from storage to the fume hood.[2]
Step 2: Weighing & Transfer[1]
-
Challenge: Viscous liquids are difficult to dispense accurately and can drip.[2]
-
Technique:
-
Tare a receiving flask inside the fume hood.[2]
-
Use a glass Pasteur pipette or a positive-displacement pipette for transfer.[1][2] Avoid pouring directly from the source bottle to prevent thread contamination.[2]
-
Critical: If the substance has solidified, gently warm the container in a water bath (<40°C) to liquefy before transfer.[2] Do not use a heat gun (hot spots can cause decomposition).[2]
-
Step 3: Reaction Setup[1]
-
Solvent Compatibility: Compatible with standard organic solvents (DCM, THF, DMF).[2]
-
Exotherm Risk: When reacting the hydroxyl group (e.g., with sulfonyl chlorides or isocyanates), add reagents slowly at 0°C to control exotherms.
Part 5: Emergency Response & Decontamination[1][2]
Caption: Decision logic for immediate response to exposure or spill incidents involving azepane derivatives.
Spill Cleanup Procedure
-
Isolate: Alert nearby personnel.
-
PPE Up: Wear double nitrile gloves, goggles, and a lab coat.[2]
-
Absorb: Use vermiculite, sand, or a commercial organic spill pad.[2] Do not use paper towels alone, as they increase surface area for evaporation.[2]
-
Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe to remove oily residue.[2]
-
Disposal: Place all waste in a sealed container labeled "Hazardous Waste - Organic Debris."
Part 6: Waste Disposal & Logistics
Regulatory Compliance (RCRA):
-
Classification: Non-halogenated organic solvent waste (unless mixed with halogenated solvents).[2]
-
Prohibition: Never pour down the drain. The carbamate moiety is stable and can persist in water systems.[2]
References
-
PubChem. (n.d.).[2][3] Ethyl 4-hydroxypiperidine-1-carboxylate (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][2]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4] Retrieved from [Link][2][4]
Sources
- 1. 17159-80-7|Ethyl 4-hydroxycyclohexanecarboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
